11-O-Methylpseurotin A
Descripción
Propiedades
IUPAC Name |
8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYDIPAXCVVRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 11-O-Methylpseurotin A: Discovery, Isolation, and Biological Activity from Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-O-Methylpseurotin A, a secondary metabolite derived from the fungus Aspergillus fumigatus. The document details its discovery, isolation methodologies, and known biological activities. Particular emphasis is placed on its characterization and the experimental protocols for its purification. Furthermore, this guide explores its mechanism of action, specifically its inhibitory effects on a Hof1 deletion strain of Saccharomyces cerevisiae, and presents a postulated signaling pathway. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.
Discovery and Natural Occurrence
This compound is a fungal metabolite that was first identified from a marine-derived strain of Aspergillus fumigatus.[1] It belongs to the pseurotin (B1257602) family of natural products, which are known for their complex chemical structures and diverse biological activities.[2] In addition to Aspergillus fumigatus, this compound has also been isolated from Sporothrix sp..[3][4] It is often found to be co-isolated with its parent compound, Pseurotin A.[3] The production of pseurotins, including this compound, is influenced by culture conditions, and co-cultivation of the producing fungus with certain bacteria has been shown to induce its biosynthesis.[3]
Aspergillus fumigatus is a ubiquitous fungus and a prolific producer of a wide array of bioactive secondary metabolites.[3][5] The biosynthesis of this compound is believed to be a late-stage modification of pseurotin A, involving an O-methylation at the C-11 position.[2][3] This reaction is catalyzed by an O-methyltransferase, with S-adenosyl methionine (SAM) acting as the methyl group donor.[3] The core structure of pseurotins is assembled through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[2][3]
Quantitative Data
While extensive quantitative yield data for this compound from Aspergillus fumigatus fermentations are not widely available in the literature, the production of related pseurotins can be influenced by culture conditions.[3] The following tables summarize the available qualitative and biological activity data.
Table 1: Qualitative Production Data for Pseurotin A from Aspergillus fumigatus
| Fungal Strain | Culture Condition | Compound | Effect on Production |
| Aspergillus fumigatus | High Zinc | Pseurotin A | Increased |
| Aspergillus fumigatus | Low Zinc | Pseurotin A | Decreased |
| Aspergillus fumigatus | gliZ deletion mutant | Pseurotin A | Increased |
Table 2: Biological Activity of this compound
| Compound | Assay | Organism/Model | Result |
| This compound | Selective Inhibition | Saccharomyces cerevisiae (hof1Δ strain) | Selectively inhibits growth |
| This compound | Antiseizure Activity | Zebrafish (PTZ model) | Inactive at tested concentrations |
Experimental Protocols
Fermentation and Extraction
A generalized protocol for the production and extraction of this compound from Aspergillus fumigatus is as follows:
-
Inoculation and Culture: A pure culture of a marine-derived Aspergillus fumigatus strain is used to inoculate a suitable liquid fermentation medium. A typical medium consists of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
-
Incubation: The culture is incubated at 25-30°C with agitation (150-200 rpm) for several days to weeks to allow for fungal growth and the production of secondary metabolites.
-
Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation.
-
Solvent Extraction: Both the mycelium and the culture filtrate are extracted separately with an organic solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH). This process is repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
The crude extract is subjected to chromatographic techniques for the isolation and purification of this compound.
-
Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compound of interest are further purified by RP-HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water or methanol in water. The elution of the compound is monitored by a UV detector.
-
Column: C18 (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase: Gradient of acetonitrile in water (e.g., 20% to 100% acetonitrile over 30 minutes)
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
-
Structure Elucidation: The purified this compound is structurally characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Postulated Signaling Pathway
This compound has been shown to selectively inhibit a Hof1 deletion strain of Saccharomyces cerevisiae.[1] Hof1 is an F-BAR protein involved in cytokinesis, specifically in the regulation of the actomyosin (B1167339) ring and septum formation.[2][6] It interacts with septins at the bud neck and is crucial for the proper coordination of cell division.[7] The following diagram illustrates a postulated mechanism of action where this compound disrupts a cellular process that becomes essential in the absence of Hof1.
Caption: Postulated mechanism of this compound in S. cerevisiae.
Conclusion
This compound is a noteworthy secondary metabolite from Aspergillus fumigatus with specific biological activity. While its discovery and isolation have been documented, further research is required to fully elucidate its quantitative production, precise molecular target, and therapeutic potential. The detailed protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for the scientific community to advance the study of this intriguing natural product.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. molbiolcell.org [molbiolcell.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. alliancegenome.org [alliancegenome.org]
- 6. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]
The Unfinished Puzzle: A Technical Guide to the Biosynthesis of 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-O-Methylpseurotin A is a bioactive fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, which are characterized by a unique spirocyclic γ-lactam core structure.[1] While the biosynthetic pathway of its precursor, pseurotin A, in the fungus Aspergillus fumigatus has been largely elucidated, the final enzymatic step to yield this compound remains uncharacterized. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the known genetic and enzymatic machinery, and highlighting the existing knowledge gaps. This document synthesizes published data and provides generalized experimental protocols relevant to the study of this pathway to aid researchers in the fields of natural product chemistry, microbiology, and drug development.
The Pseurotin Biosynthetic Gene Cluster (pso)
The biosynthesis of the pseurotin scaffold is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), designated as the "pso" cluster in Aspergillus fumigatus.[1][2] This cluster contains the core synthase and genes encoding for various tailoring enzymes responsible for the step-wise modification of the initial molecular backbone.
Table 1: Genes and Proposed Functions in the Pseurotin A Biosynthetic Pathway
| Gene | Encoded Protein | Putative or Confirmed Function | Reference |
| psoA | PsoA | A hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) responsible for synthesizing the core structure of pseurotin A. | [1] |
| psoB | PsoB | A putative hydrolase, potentially involved in the closure of the 2-pyrrolidine ring. | |
| psoC | PsoC | An S-adenosylmethionine (SAM)-dependent O-methyltransferase that specifically methylates the C-8 hydroxyl group. | |
| psoD | PsoD | A cytochrome P450 monooxygenase that oxidizes the benzyl (B1604629) group to a benzoyl moiety. | |
| psoE | PsoE | A glutathione (B108866) S-transferase (GST)-like enzyme that catalyzes the trans to cis isomerization of the C13 olefin. | |
| psoF | PsoF | A bifunctional epoxidase/C-methyltransferase that performs C-methylation on the polyketide backbone and epoxidation at C10-C11. | [3] |
| psoG | PsoG | A hypothetical protein with an unknown function. |
The Biosynthetic Pathway to Pseurotin A
The assembly of pseurotin A is a complex process initiated by the hybrid PKS-NRPS enzyme, PsoA.[1] The subsequent modifications are carried out by the tailoring enzymes encoded by the pso gene cluster. The proposed biosynthetic pathway leading to pseurotin A is depicted below.
The Final Step: 11-O-Methylation of Pseurotin A
The conversion of pseurotin A to this compound involves the methylation of the hydroxyl group at the C-11 position.[4] However, the specific O-methyltransferase responsible for this final step has not yet been identified. The O-methyltransferase PsoC has been shown to act on the C-8 hydroxyl group, indicating that a different, yet-to-be-discovered enzyme catalyzes the C-11 methylation.
Hypotheses for the final methylation step:
-
A dedicated, uncharacterized methyltransferase: The pso gene cluster or a nearby genomic region in A. fumigatus may contain an uncharacterized gene encoding the specific 11-O-methyltransferase.
-
A promiscuous methyltransferase: An O-methyltransferase from a different biosynthetic pathway in A. fumigatus might exhibit substrate promiscuity and be capable of methylating pseurotin A at the C-11 position.
-
Regulation-dependent expression: The expression of the responsible methyltransferase may be dependent on specific culture conditions or regulatory factors that have not been replicated in the laboratory settings where the pathway has been primarily studied.
Quantitative Data
Quantitative data on the production of this compound is not extensively reported in the scientific literature.[4] The yield of fungal secondary metabolites is often highly dependent on the specific strain, culture conditions, and extraction methods. However, the compound has been isolated from several fungal species, often alongside other pseurotin analogs.
Table 2: Producing Organisms and Co-isolated Pseurotins
| Producing Organism | Reported Co-isolated Pseurotins | Reference |
| Aspergillus fumigatus (marine-derived) | Pseurotin A | [4] |
| Sporothrix sp. | Not specified | [4] |
| Fungal isolate MR2012 (in co-culture) | Pseurotin G, Terezine D | [4] |
Experimental Protocols
The elucidation of the pseurotin A biosynthetic pathway has relied on key molecular biology techniques, particularly gene deletion studies in Aspergillus fumigatus. Below is a generalized protocol for gene deletion in A. fumigatus, based on established methodologies.
General Protocol for Gene Deletion in Aspergillus fumigatus
This protocol outlines a general workflow for creating a gene deletion mutant in A. fumigatus using a fusion PCR-based approach with a selectable marker.
Materials:
-
Aspergillus fumigatus wild-type strain
-
Appropriate growth media (e.g., Aspergillus Complete Medium, Minimal Medium)
-
Enzymes for protoplast formation (e.g., Glucanex)
-
High-fidelity DNA polymerase
-
Primers for amplifying flanking regions and the selectable marker
-
Plasmid containing the selectable marker (e.g., pAN7-1 for hygromycin resistance)
-
Reagents for PEG-mediated transformation
-
Reagents for DNA extraction and PCR
Methodology:
-
Design and Construction of the Deletion Cassette:
-
Design primers to amplify approximately 1-1.5 kb regions flanking the 5' and 3' ends of the target gene.
-
Design primers to amplify a selectable marker cassette (e.g., the hygromycin B phosphotransferase gene, hph). These primers should have tails that are homologous to the 3' end of the 5' flanking region and the 5' end of the 3' flanking region, respectively.
-
Perform three separate PCR reactions to amplify the 5' flank, 3' flank, and the selectable marker.
-
Purify the PCR products.
-
Perform a fusion PCR reaction using the three purified fragments as templates and nested primers for the outermost ends of the flanking regions. This will generate a linear deletion cassette consisting of the selectable marker flanked by the homologous regions of the target gene.
-
-
Preparation of A. fumigatus Protoplasts:
-
Grow the wild-type A. fumigatus strain in liquid culture.
-
Harvest the mycelia and wash them.
-
Digest the fungal cell walls using an appropriate enzyme mixture (e.g., Glucanex) in an osmotic stabilizer solution to release protoplasts.
-
Separate the protoplasts from the mycelial debris by filtration.
-
Wash and resuspend the protoplasts in an appropriate buffer.
-
-
Transformation and Selection:
-
Incubate the protoplasts with the purified gene deletion cassette in the presence of polyethylene (B3416737) glycol (PEG) and CaCl2 to facilitate DNA uptake.
-
Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selective agent (e.g., hygromycin B).
-
Incubate the plates until transformant colonies appear.
-
-
Verification of Gene Deletion Mutants:
-
Isolate individual transformant colonies.
-
Extract genomic DNA from each putative mutant.
-
Perform diagnostic PCR using primers that bind outside the flanking regions and within the selectable marker to confirm homologous recombination and loss of the target gene.
-
For further confirmation, Southern blot analysis can be performed to verify the correct single-copy integration of the deletion cassette.
-
Analyze the confirmed mutants for the expected phenotype, which in the context of biosynthesis would be the loss of production of the corresponding metabolite.
-
Future Outlook
The complete elucidation of the this compound biosynthetic pathway hinges on the identification and characterization of the terminal O-methyltransferase. Future research efforts should focus on:
-
Genome Mining: In-depth bioinformatic analysis of the A. fumigatus genome to identify candidate O-methyltransferase genes located near or co-regulated with the pso cluster.
-
Transcriptomics: Comparing the transcriptomes of A. fumigatus under conditions where this compound is produced versus not produced to identify upregulated methyltransferase genes.
-
Heterologous Expression and In Vitro Assays: Expressing candidate methyltransferase genes in a heterologous host and performing in vitro assays with pseurotin A as a substrate to confirm enzymatic activity.
-
Isotopic Labeling Studies: Using stable isotope-labeled precursors to trace the biosynthetic origins of the methyl group and further confirm the pathway.
The successful identification of this final enzyme will not only complete our understanding of this compound biosynthesis but also provide a valuable biocatalyst for the potential chemoenzymatic synthesis of novel pseurotin derivatives.
References
An In-depth Technical Guide to 11-O-Methylpseurotin A: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam-furanone core. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Particular focus is given to its selective inhibitory action on a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential role in cell cycle regulation. This guide also details the biosynthetic pathway of its precursor, Pseurotin A, and presents generalized protocols for the isolation of pseurotins from fungal cultures, alongside methodologies for relevant biological assays. While a total synthesis for this compound has not been reported, methods for the synthesis of the parent compound, Pseurotin A, are discussed.
Chemical Structure and Properties
This compound is a structurally complex molecule with the systematic IUPAC name (5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(Z,1S,2S)-1-hydroxy-2-methoxyhex-3-enyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione. Its chemical identity is further defined by the CAS number 956904-34-0.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₇NO₈ | [1][2] |
| Molecular Weight | 445.46 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Solubility | Soluble in ethanol, methanol, and DMSO. | [3] |
| Melting Point | Data not available. | [4] |
| Boiling Point | 720.4 ± 60.0 °C at 760 mmHg (Predicted) | [] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [] |
| Canonical SMILES | CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC | [] |
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of the budding yeast Saccharomyces cerevisiae.[2] The Hof1 protein is a key regulator of cytokinesis, playing a crucial role in the coordination of actomyosin (B1167339) ring contraction and septum formation.[6] This selective inhibition suggests that this compound may interfere with cell cycle progression, specifically at the stage of cell division.
While direct in-vivo efficacy studies on this compound are limited, preliminary screening in a larval zebrafish model for antiseizure activity showed it to be inactive.
Studies on the closely related parent compound, Pseurotin A, have demonstrated a broader range of biological activities, including anti-inflammatory and anti-cancer properties. Pseurotin A has been shown to inhibit the proliferation of macrophages and reduce the production of pro-inflammatory mediators.[1] Mechanistic studies suggest that pseurotins may exert their effects through the inactivation of the JAK/STAT signaling pathway.[1] Furthermore, Pseurotin A has been investigated for its potential to suppress cancer recurrence by modulating the PCSK9-LDLR axis.[7][8][9]
Postulated Signaling Pathway
Based on the known function of Hof1 in S. cerevisiae and the activity of related pseurotins, a postulated signaling pathway for this compound's activity in yeast is presented below. It is hypothesized that this compound may directly or indirectly interfere with the function of proteins involved in the Hof1-mediated regulation of cytokinesis.
Experimental Protocols
Isolation of this compound from Fungal Culture
A specific, detailed protocol for the isolation of this compound has not been published. However, a generalized protocol for the isolation of pseurotins from fungal cultures, such as Aspergillus fumigatus, is as follows.[10]
I. Fungal Fermentation
-
Inoculation and Culture: Inoculate a suitable liquid fermentation medium (e.g., containing glucose, yeast extract, peptone, and minerals) with a pure culture of the producing fungal strain.
-
Incubation: Incubate the culture at 25-30°C with agitation (150-200 rpm) for several days to weeks.
II. Extraction
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Solvent Extraction: Extract both the mycelium and the culture filtrate with an organic solvent such as ethyl acetate (B1210297) or methanol. Repeat the extraction multiple times for completeness.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
III. Purification
-
Chromatography: Subject the crude extract to a series of chromatographic techniques, such as silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC), to purify this compound.
Total Synthesis
A total synthesis of this compound has not yet been reported in the scientific literature. However, the total synthesis of its precursor, Pseurotin A, has been accomplished.[11][12][13] These synthetic routes are complex and multi-step, often involving key steps such as intramolecular cyclization to form the γ-lactam ring and late-stage oxidation to introduce the benzoyl group. Researchers interested in the synthesis of this compound may adapt these methodologies, potentially incorporating a final selective O-methylation step at the C-11 position.
Biological Assays
I. Yeast Growth Inhibition Assay
-
Strain Preparation: Culture the S. cerevisiae Hof1 deletion strain (hof1Δ) and a wild-type control strain in appropriate liquid media.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.
-
Assay Setup: In a 96-well plate, add the yeast cell suspensions and the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for growth inhibition.
-
Incubation: Incubate the plate at the optimal growth temperature for yeast (e.g., 30°C) for 24-48 hours.
-
Data Analysis: Measure the optical density (OD) at 600 nm to determine cell growth. Calculate the half-maximal inhibitory concentration (IC₅₀).
II. MTT Cytotoxicity Assay (for mammalian cells)
-
Cell Seeding: Seed mammalian cells (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate cell viability relative to the vehicle-treated control.
Biosynthesis
This compound is a product of a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[10] The biosynthesis of the core structure of the pseurotin family is orchestrated by a set of genes organized in the pso gene cluster. While the complete biosynthetic pathway to this compound is not fully elucidated, it is understood that Pseurotin A is a key intermediate. The final step is a putative O-methylation of the C-11 hydroxyl group of Pseurotin A.
Conclusion
This compound is a fascinating fungal metabolite with a defined chemical structure and selective biological activity against yeast strains deficient in the Hof1 protein. This suggests a potential avenue for the development of novel antifungal agents or cell cycle-specific research tools. While its in-vivo activities and precise mechanism of action require further investigation, the study of related pseurotins indicates a promising potential for this class of compounds in various therapeutic areas. The lack of a reported total synthesis presents an opportunity for synthetic chemists. Future research should focus on elucidating the specific molecular targets of this compound, exploring its broader biological activity profile, and developing a scalable synthetic route to facilitate further studies.
References
- 1. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. biolinks.co.jp [biolinks.co.jp]
- 4. This compound|956904-34-0|MSDS [dcchemicals.com]
- 6. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]
- 7. Pseurotin A Validation as a Metastatic Castration-Resistant Prostate Cancer Recurrence-Suppressing Lead via PCSK9-LDLR Axis Modulation [mdpi.com]
- 8. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of Pseurotin A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Unraveling the Molecular Mechanisms of 11-O-Methylpseurotin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A, a derivative of the fungal metabolite pseurotin (B1257602) A, is a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing upon available data and insights from closely related compounds. The primary established activity of this compound is its selective inhibition of a Hof1 deletion strain in Saccharomyces cerevisiae, pointing to a potential role in the regulation of cytokinesis. Furthermore, based on the well-documented anti-inflammatory properties of pseurotin A, this guide explores the probable involvement of the JAK/STAT and NF-κB signaling pathways in the mechanism of action of this compound. Detailed experimental protocols and quantitative data from related compounds are presented to facilitate further research and drug development efforts.
Core Mechanism of Action: Targeting Cytokinesis
The most definitive biological activity reported for this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene. Hof1 is a crucial protein in the regulation of cytokinesis, the final stage of cell division.
Hof1 Protein Function:
-
Scaffolding Protein: Hof1 acts as a scaffold, linking the plasma membrane to the actin cytoskeleton at the division site.
-
Actomyosin (B1167339) Ring Constriction: It plays a vital role in coordinating the constriction of the actomyosin ring with the formation of the primary septum, ensuring proper cell separation.
The selective inhibition of the hof1Δ strain strongly suggests that this compound's primary mechanism of action, at least in yeast, is intertwined with the process of cytokinesis, potentially by targeting pathways that compensate for the loss of Hof1 function.
Postulated Anti-Inflammatory Mechanism
While direct evidence for the anti-inflammatory activity of this compound is still emerging, the well-characterized effects of its parent compound, pseurotin A, provide a strong basis for its potential mechanism in this area. Pseurotin A has been demonstrated to exert anti-inflammatory effects by modulating key signaling pathways.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates immune responses, inflammation, and cell proliferation. Pseurotins A and D have been shown to inhibit the proliferation of macrophages and their inflammatory responses by inactivating the STAT signaling pathway.[1] This inhibition is achieved by reducing the phosphorylation of key STAT proteins, such as STAT3.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. Pseurotin A has been shown to suppress the NF-κB signaling pathway. This suppression is thought to be a consequence of reducing intracellular reactive oxygen species (ROS), which are known activators of the NF-κB pathway. Inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.
Quantitative Data
Direct quantitative data for the mechanism of action of this compound is limited. However, data for the closely related compound, pseurotin A, provides valuable insights into its potential potency.
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| Pseurotin A | PCSK9 Secretion Inhibition | HepG2 cells | 1.20 µM | [2][3] |
| Pseurotin A | Antibacterial Activity | Pseudomonas syringae | 112 µg/mL | [4] |
| Pseurotin A | Antibacterial Activity | Erwinia carotovora | 220 µg/mL | [4] |
Signaling Pathway Diagrams
Experimental Protocols
LPS-Induced Cytokine Release in Macrophages (RAW 264.7)
This protocol is designed to screen for the anti-inflammatory effects of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
LPS (from E. coli)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the negative control group.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's instructions.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the cytotoxicity of a compound.
Materials:
-
RAW 264.7 cells (or other relevant cell line)
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflows
Conclusion
The mechanism of action of this compound is an active area of investigation. Its established activity against a Saccharomyces cerevisiae hof1Δ strain provides a solid lead for its role in cytokinesis. The strong evidence of anti-inflammatory activity from its parent compound, pseurotin A, through the inhibition of the JAK/STAT and NF-κB pathways, suggests a promising avenue for future research into this compound. The experimental protocols and data presented in this guide are intended to provide a robust framework for researchers to further elucidate the molecular targets and therapeutic potential of this intriguing natural product derivative. Further studies are warranted to determine the specific IC50 values of this compound in various inflammatory and cell proliferation assays to fully characterize its pharmacological profile.
References
- 1. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseurotin A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseurotin A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloaspeptide A and pseurotin A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Activity of 11-O-Methylpseurotin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A, a fungal metabolite derived from Pseurotin A, has emerged as a molecule of interest due to its selective biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its primary in vitro activity, potential signaling pathway interactions, and relevant experimental methodologies. While research is ongoing, this document synthesizes the available data to support further investigation and drug development efforts.
Core Biological Activity: Selective Inhibition of Saccharomyces cerevisiae hof1Δ
The most prominently reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain harboring a deletion of the HOF1 gene (hof1Δ).[1][2] The Hof1 protein is a crucial regulator of cytokinesis, the final stage of cell division, where it partakes in the coordination of actomyosin (B1167339) ring contraction and septum formation.[3] This selective inhibition suggests that this compound's mechanism of action is likely linked to the cell cycle, specifically the process of cell division.
Quantitative Data
To date, specific quantitative data for the inhibition of the S. cerevisiae hof1Δ strain by this compound, such as IC50 or EC50 values from liquid culture assays or specific zones of inhibition from halo assays, are not extensively available in publicly accessible literature. The activity has been primarily characterized through qualitative observations in yeast halo assays.
Table 1: Summary of In Vitro and In Vivo Biological Activity of this compound
| Compound | Assay / Model | Organism / Cell Line | Result |
| This compound | Selective Inhibition | Saccharomyces cerevisiae (hof1Δ strain) | Selectively inhibits growth |
| This compound | Antiseizure Activity | Zebrafish (Pentylenetetrazole-induced seizure model) | Inactive at tested concentrations[1] |
Potential Involvement in Signaling Pathways
Direct evidence of this compound modulating specific signaling pathways is currently limited. However, based on the activities of its parent compound, Pseurotin A, and other related analogs, potential interactions with key cellular signaling cascades can be inferred. Pseurotins have been noted for their anti-inflammatory and anti-cancer properties, which are often attributed to the modulation of the STAT (Signal Transducer and Activator of Transcription) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[1]
Hypothesized Mechanism of Action in Yeast
The selective inhibition of the hof1Δ yeast strain strongly suggests that this compound may directly or indirectly interact with components of the cytokinesis machinery that become essential in the absence of Hof1.
Inferred Modulation of STAT and NF-κB Signaling
While not directly demonstrated for this compound, the known effects of Pseurotin A and D on the JAK/STAT and NF-κB pathways provide a strong rationale for investigating these pathways.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not widely published. The following are generalized protocols for key assays relevant to its known and inferred activities.
Yeast Halo Assay for Selective Inhibition
This assay is used to determine the growth-inhibitory effects of a compound on a specific yeast strain.
Materials:
-
Saccharomyces cerevisiae wild-type and hof1Δ strains
-
Yeast extract Peptone Dextrose (YPD) agar (B569324) plates
-
Sterile filter paper discs
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Sterile forceps
-
Incubator at 30°C
Procedure:
-
Prepare a lawn of the wild-type and hof1Δ yeast strains on separate YPD agar plates by evenly spreading a liquid culture.
-
Impregnate sterile filter paper discs with a known concentration of the this compound stock solution.
-
As a negative control, impregnate separate discs with the solvent used to dissolve the compound.
-
Using sterile forceps, place the discs onto the surface of the yeast lawns.
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe the plates for the formation of a clear zone of growth inhibition (a "halo") around the discs. The diameter of the halo is indicative of the compound's inhibitory activity. A larger halo on the hof1Δ plate compared to the wild-type plate indicates selective inhibition.
Cell Viability (MTT) Assay
This colorimetric assay can be used to assess the cytotoxic effects of this compound on various cell lines.
Materials:
-
Target cell line (e.g., cancer cell lines, immune cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
This compound is a promising bioactive compound with a distinct in vitro profile, selectively inhibiting a yeast strain deficient in the cytokinesis regulator Hof1. This finding strongly implicates a role for this molecule in cell cycle control. However, the full therapeutic potential of this compound remains to be elucidated. Future research should focus on:
-
Quantitative analysis: Determining the IC50 value for the inhibition of the S. cerevisiae hof1Δ strain.
-
Target deconvolution: Identifying the direct molecular target(s) of this compound in yeast and mammalian cells.
-
Signaling pathway analysis: Directly investigating the effects of this compound on the STAT and NF-κB pathways in relevant cell models.
-
In vivo efficacy: Expanding in vivo studies to models of diseases where cell cycle dysregulation is a key factor, such as cancer.
A deeper understanding of the molecular mechanisms underlying the biological activity of this compound will be critical for its potential development as a therapeutic agent.
References
Literature review of pseurotin family compounds
An In-depth Review of the Pseurotin (B1257602) Family of Fungal Metabolites
Introduction
The pseurotins are a fascinating family of fungal secondary metabolites that have garnered significant attention from the scientific community. Characterized by a unique and complex 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core, these compounds are produced by various species of fungi, most notably from the genus Aspergillus.[1] First isolated in 1976, pseurotin A stands as the most well-known member of this family. Since their discovery, pseurotins have been shown to exhibit a wide spectrum of biological activities, including antifungal, antibiotic, anti-angiogenic, immunomodulatory, and anti-cancer properties.[2][3][4] Their diverse therapeutic potential and intricate chemical structures make them compelling candidates for drug discovery and development.
This technical guide provides a comprehensive literature review of the pseurotin family of compounds. It covers their biosynthesis, multifaceted biological activities, and mechanisms of action. The guide summarizes quantitative data in structured tables, details key experimental protocols, and uses visualizations to illustrate complex biological pathways and workflows, serving as a vital resource for researchers, scientists, and professionals in the field of drug development.
Biosynthesis of Pseurotin A
The biosynthesis of pseurotin A is a complex process orchestrated by a dedicated gene cluster, with the hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA, playing a central role.[5][6] The pathway begins with the PsoA-mediated formation of the core spiro-ring structure from a precursor, azaspirene.[6][7] Following the initial synthesis, a series of post-modification enzymes tailor the molecule to produce pseurotin A and its analogues.
Key enzymatic steps in the post-PKS-NRPS modification include:
-
PsoC: A methyltransferase that methylates the tertiary alcohol at the C8 position.[5]
-
PsoD: A cytochrome P450 enzyme responsible for oxidizing the benzyl (B1604629) carbon.[5]
-
PsoE: A glutathione (B108866) S-transferase that isomerizes a carbon-carbon double bond in the side chain from the E to the Z configuration.[5]
-
PsoF: A unique bifunctional enzyme with epoxidase and methyltransferase domains that epoxidizes a double bond in the tail, which is then hydrolyzed to form pseurotin A.[5][6]
The combinatorial nature of these biosynthetic steps contributes to the structural diversity observed within the pseurotin family.[6]
References
- 1. Pseurotin A | C22H25NO8 | CID 9845622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pseurotin A - Wikipedia [en.wikipedia.org]
- 6. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Spirocyclic γ-Lactam Core of Pseurotins: An In-depth Technical Guide on its Origin and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseurotins are a class of fungal secondary metabolites characterized by a unique and complex spirocyclic γ-lactam core, which is crucial for their diverse biological activities. This technical guide provides a comprehensive overview of the biosynthesis of this intricate scaffold, detailing the enzymatic machinery and genetic regulation involved. Furthermore, it explores the functional significance of the γ-lactam core in mediating the pharmacological effects of pseurotins, including their potential as anticancer, antiparasitic, and immunomodulatory agents. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.
Introduction
Pseurotins, first isolated from Pseudeurotium ovalis, are a family of fungal natural products that have garnered significant interest due to their intriguing chemical structures and broad spectrum of biological activities.[1] At the heart of these molecules lies a distinctive 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, a spirocyclic γ-lactam that presents a considerable synthetic challenge and is a key determinant of their bioactivity.[2][3] Understanding the origin and function of this core structure is paramount for the rational design of novel therapeutics and for harnessing the full potential of these fascinating natural products. This guide will delve into the genetic and enzymatic basis of the spirocyclic γ-lactam's formation and its role in the biological functions of pseurotins.
Origin: The Biosynthetic Pathway of the Spirocyclic γ-Lactam Core
The biosynthesis of the pseurotin (B1257602) core is orchestrated by a sophisticated interplay of enzymes encoded by the pso gene cluster, which is notably intertwined with the fumagillin (B1674178) biosynthetic gene cluster in Aspergillus fumigatus.[4] The formation of the characteristic spirocyclic γ-lactam is initiated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and is followed by a series of tailoring reactions.
The Pseurotin Biosynthetic Gene Cluster
The pso gene cluster contains the essential genes required for pseurotin biosynthesis. Key genes and their corresponding enzymes are detailed in Table 1. The cluster's regulation is complex, with factors such as zinc concentration influencing its expression.[2][5][6] High zinc concentrations have been shown to upregulate the expression of pseurotin biosynthetic genes, leading to increased production of pseurotin A.[6]
Table 1: Key Genes and Enzymes in the Pseurotin Biosynthetic Pathway
| Gene | Enzyme | Proposed Function in Pseurotin A Biosynthesis |
| psoA | PKS-NRPS | A hybrid enzyme responsible for synthesizing the core 1-oxa-7-azaspiro[2][2]non-2-ene-4,6-dione skeleton from polyketide and amino acid precursors.[2] |
| psoB | Putative Hydrolase | Potentially involved in the 2-pyrrolidine ring closure.[7] |
| psoC | Methyltransferase | Catalyzes the O-methylation of the hydroxyl group at C8.[2] |
| psoD | Cytochrome P450 | Responsible for the oxidation of the benzyl (B1604629) group.[2] |
| psoE | Glutathione S-transferase | Involved in the isomerization of the olefinic bond in the side chain.[2] |
| psoF | C-methyltransferase/Epoxidase | A bifunctional (or even trifunctional) enzyme that performs C-methylation of the polyketide backbone and subsequent epoxidation of the side chain.[2][8][9] This enzyme is encoded outside the main pso cluster.[4] |
| psoG | Unknown | Located within the fumagillin cluster but involved in pseurotin biosynthesis; its exact function is yet to be determined.[4] |
Enzymatic Formation of the Spirocyclic γ-Lactam Core
The biosynthesis of pseurotin A begins with the iterative PKS-NRPS enzyme, PsoA. This megaenzyme is responsible for the condensation of polyketide and amino acid precursors to form the fundamental spirocyclic γ-lactam structure.[2] While the precise mechanism of spirocyclization by PsoA remains to be fully elucidated, it is the foundational step upon which the diversity of the pseurotin family is built.
Following the formation of the core, a series of tailoring enzymes modify the structure to produce pseurotin A and its analogues. These modifications include methylation, oxidation, and isomerization, as detailed in the biosynthetic pathway diagram below.
Function: The Role of the Spirocyclic γ-Lactam Core in Bioactivity
The spirocyclic γ-lactam core is a key pharmacophore of the pseurotin family, contributing significantly to their diverse biological activities. Modifications to this core and its side chains can dramatically alter the potency and selectivity of these compounds.
Immunomodulatory Activity
Pseurotin A and its analogues have demonstrated significant immunomodulatory effects, particularly in the inhibition of IgE production. This activity is highly dependent on the structure of the molecule. For instance, 10-deoxypseurotin A exhibits a remarkably lower IC50 value for IgE inhibition compared to pseurotin A, highlighting the importance of specific hydroxyl groups for this activity.
Table 2: Immunomodulatory Activity of Pseurotin Analogues
| Compound | Biological Activity | IC50 Value (µM) |
| Pseurotin A | IgE Production Inhibition | 3.6 |
| 10-deoxypseurotin A | IgE Production Inhibition | 0.066 |
| Synerazol | Immunosuppressive Activity | Not specified |
Anticancer and Antiparasitic Activities
Pseurotins have also shown promise as anticancer and antiparasitic agents. The cytotoxic effects of pseurotin A have been observed against various cancer cell lines, and its antiparasitic activity has been demonstrated against several protozoan parasites.
Table 3: Anticancer and Antiparasitic Activities of Pseurotin A
| Activity | Target Organism/Cell Line | IC50 Value (µg/mL) |
| Anticancer | HepG2 (Hepatocellular Carcinoma) | 22.2 |
| Antiparasitic | Leishmania donovani | Not specified |
| Plasmodium falciparum | Not specified | |
| Trypanosoma cruzi | Not specified |
The following diagram illustrates the logical relationship between the spirocyclic γ-lactam core and the observed biological activities.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of pseurotin biosynthesis.
Gene Deletion in Aspergillus fumigatus
The functional characterization of the pso genes has been largely achieved through targeted gene deletion. A common method involves protoplast transformation with a gene replacement cassette.
Workflow for Gene Deletion:
-
Construct Generation: A deletion cassette is constructed using fusion PCR. This typically involves amplifying the upstream and downstream flanking regions of the target gene and fusing them to a selectable marker (e.g., pyrG or a hygromycin resistance gene).
-
Protoplast Preparation: A. fumigatus mycelia are treated with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
Transformation: The deletion cassette is introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection and Screening: Transformants are selected on appropriate media (e.g., media lacking uridine (B1682114) and uracil (B121893) for pyrG selection). Correct gene replacement is confirmed by PCR and Southern blot analysis.
In Vitro Enzyme Assays
To characterize the function of individual Pso enzymes, they are typically expressed recombinantly and purified.
-
Heterologous Expression: The gene of interest (e.g., psoF) is cloned into an expression vector and expressed in a suitable host, such as Escherichia coli or Pichia pastoris.[9]
-
Protein Purification: The recombinant protein is purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) and any necessary co-factors (e.g., S-adenosyl methionine for methyltransferases, FAD and NADPH for monooxygenases).
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic conversion.
Conclusion and Future Perspectives
The spirocyclic γ-lactam core of pseurotins is a testament to the intricate biosynthetic capabilities of fungi. The elucidation of the pso gene cluster and the characterization of the involved enzymes have provided a solid foundation for understanding the origin of this unique scaffold. The diverse biological activities associated with the pseurotin family underscore the functional importance of the γ-lactam core.
Despite significant progress, several questions remain. The precise catalytic mechanism of the PsoA PKS-NRPS in forging the spirocyclic ring is a key area for future investigation. Furthermore, a detailed kinetic analysis of all the Pso enzymes would provide a more quantitative understanding of the biosynthetic pathway. The discovery of the crystal structures of these enzymes would offer invaluable insights into their function and could guide protein engineering efforts to generate novel pseurotin analogues. Continued research into the origin and function of the pseurotin spirocyclic γ-lactam core holds great promise for the development of new and effective therapeutic agents.
References
- 1. avantorsciences.com [avantorsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. sinobiological.com [sinobiological.com]
- 4. JPH07227294A - Production of pseurotin a - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of pseurotin A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the PKS-NRPS Hybrid Origin of 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of the biosynthetic pathway of 11-O-methylpseurotin A, a fungal secondary metabolite originating from a sophisticated hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. Pseurotins are a class of fungal natural products known for their unique 1-oxa-7-azaspiro[1][1]non-2-ene-4,6-dione core structure and a range of biological activities.[2] This document details the enzymatic machinery, the genetic framework of the pso gene cluster, and the key experimental evidence that has illuminated the formation of its precursor, pseurotin (B1257602) A. A significant focus is placed on the current understanding and the existing knowledge gap concerning the final O-methylation step that yields this compound.
The Pseurotin Biosynthetic Gene Cluster (pso)
The biosynthesis of the pseurotin family of compounds is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), referred to as the pso cluster, within the genome of fungi such as Aspergillus fumigatus.[2][3] This cluster contains the central PKS-NRPS hybrid enzyme, PsoA, along with a suite of tailoring enzymes responsible for the intricate structural modifications that follow the initial core assembly.[1][2] The genes for pseurotin and another secondary metabolite, fumagillin, are uniquely intertwined in a single supercluster.[3]
Core Scaffold Synthesis: The Role of PsoA
The foundational structure of pseurotin A is assembled by the megasynthase PsoA, a classic example of a fungal iterative PKS-NRPS hybrid enzyme.[1][4]
-
PKS Module: The N-terminal polyketide synthase (PKS) module is responsible for synthesizing a polyketide chain from acetate (B1210297) building blocks.[5] This module contains essential domains such as a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP), along with modifying domains like ketoreductase (KR), dehydratase (DH), and C-methyltransferase (CMeT) that dictate the reduction and methylation pattern of the growing chain.[5]
-
NRPS Module: The C-terminal nonribosomal peptide synthetase (NRPS) module then incorporates an amino acid (phenylalanine) into the polyketide intermediate.[2]
-
Release and Cyclization: The final product is released from the enzyme, likely involving a Dieckmann cyclization, to form the characteristic spirocyclic γ-lactam core of the pseurotins.[4][5]
Post-Assembly Tailoring: The Path to Pseurotin A
Following the synthesis of the core structure by PsoA, a series of tailoring enzymes encoded by the pso cluster catalyze multiple oxidative and rearrangement reactions to produce pseurotin A.[2] The functions of these enzymes have been largely determined through systematic gene deletion studies and in vitro enzymatic assays.[1][2]
Data Presentation
Table 1: Genes and Enzymes of the Pseurotin A Biosynthetic Cluster
| Gene | Enzyme | Proposed Function |
| psoA | PsoA | Hybrid PKS-NRPS; synthesizes the core 1-oxa-7-azaspiro[1][1]non-2-ene-4,6-dione skeleton from polyketide and amino acid precursors.[1][2][4] |
| psoB | PsoB | Putative hydrolase; potentially involved in the closure of the 2-pyrrolidine ring.[2] |
| psoC | PsoC | S-adenosyl methionine (SAM)-dependent O-methyltransferase; specifically methylates the C-8 hydroxyl group.[2] |
| psoD | PsoD | FAD-dependent monooxygenase; catalyzes an oxidation step in the pathway. |
| psoE | PsoE | Putative hydrolase; function not fully elucidated. |
| psoF | PsoF | Bifunctional epoxidase/C-methyltransferase; appears to methylate the nascent polyketide backbone in trans.[1] |
| psoG | PsoG | Hypothetical protein of unknown function.[2] |
The Final Step: The Unidentified 11-O-Methyltransferase
While the biosynthetic pathway to pseurotin A is well-documented, the specific enzymatic conversion of pseurotin A to this compound remains unelucidated.[2] The known O-methyltransferase in the cluster, PsoC, has been shown to act exclusively on the C-8 hydroxyl group.[2] Therefore, a different, currently unidentified methyltransferase is responsible for the methylation at the C-11 position.[2]
Several hypotheses exist for this final methylation event:[2]
-
A Promiscuous Methyltransferase: An O-methyltransferase from a different biosynthetic pathway in A. fumigatus may exhibit substrate promiscuity and be capable of methylating the C-11 hydroxyl group of pseurotin A.[2]
-
An Uncharacterized Cluster Gene: A yet-to-be-characterized or distantly located gene associated with the pso cluster may encode the specific 11-O-methyltransferase.[2]
-
Regulation-Dependent Expression: The expression of the responsible methyltransferase might be contingent on specific culture conditions or regulatory factors that have not been replicated in the laboratory settings where the pathway has been primarily studied.[2]
Mandatory Visualizations
Caption: The biosynthetic pathway of Pseurotin A.
Caption: Proposed final biosynthetic step of this compound.
Caption: Workflow for elucidating gene function in the pso cluster.
Experimental Protocols
The elucidation of the pseurotin A pathway has relied heavily on genetic manipulation and analytical chemistry. Below are detailed, representative protocols for the key experimental approaches.
Protocol 1: Gene Deletion in Aspergillus fumigatus
This protocol describes a typical workflow for creating a targeted gene deletion mutant to study the function of a pso gene.
-
Construct Design:
-
Amplify ~1.0-1.5 kb regions of DNA flanking the 5' and 3' ends of the target gene (e.g., psoC) from A. fumigatus genomic DNA using high-fidelity polymerase.
-
Amplify a selectable marker cassette (e.g., hygromycin B phosphotransferase, hph).
-
Assemble the 5' flank, the marker cassette, and the 3' flank into a single linear DNA construct using fusion PCR or Gibson assembly. The final construct will replace the target gene with the marker via homologous recombination.
-
-
Protoplast Formation:
-
Grow A. fumigatus mycelia in liquid culture.
-
Harvest mycelia and wash with a stabilizing buffer (e.g., 0.6 M KCl).
-
Digest the fungal cell wall using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, glucanex) in the stabilizing buffer to release protoplasts.
-
Filter the protoplast suspension through sterile glass wool to remove mycelial debris and collect the protoplasts by gentle centrifugation.
-
-
Transformation:
-
Resuspend protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl2).
-
Add the linear deletion construct DNA (~5-10 µg) and PEG solution to the protoplast suspension to facilitate DNA uptake.
-
Incubate on ice, followed by a brief incubation at room temperature.
-
-
Selection and Screening:
-
Plate the transformation mixture onto stabilized minimal medium agar (B569324) containing the appropriate selective agent (e.g., hygromycin B).
-
Incubate until transformant colonies appear.
-
Isolate genomic DNA from putative transformants and confirm the correct gene replacement event via diagnostic PCR and Southern blotting.
-
Protocol 2: Metabolite Extraction and Analysis
This protocol outlines the procedure for analyzing the secondary metabolite profile of wild-type and mutant fungal strains.
-
Fungal Culture:
-
Inoculate both the wild-type A. fumigatus strain and the generated deletion mutant into a suitable liquid fermentation medium.
-
Incubate cultures under identical controlled conditions (e.g., 28°C, 200 rpm) for 7-14 days to allow for the production of secondary metabolites.[6]
-
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of an organic solvent (e.g., ethyl acetate) three times.
-
Extract the mycelia by homogenization in a solvent like acetone (B3395972) or methanol, followed by filtration and evaporation of the solvent. The residue can then be redissolved and partitioned with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
-
HPLC Analysis:
-
Redissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[7]
-
Typical HPLC Conditions: A C18 reverse-phase column with a gradient elution system, for example, from water (with 0.1% formic acid) to acetonitrile (B52724) (with 0.1% formic acid) over 30 minutes.[7]
-
Monitor the elution profile using a UV-Vis detector (e.g., at 254 nm and 280 nm) and the mass spectrometer.
-
Compare the chromatograms of the wild-type and mutant strains. The absence of a peak in the mutant that is present in the wild-type (corresponding to the final product) and/or the appearance of a new peak (corresponding to the accumulated substrate of the deleted enzyme) allows for functional assignment. Pseurotin A can be identified by comparison with an authentic standard.[7]
-
References
- 1. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a hybrid PKS/NRPS required for pseurotin A biosynthesis in the human pathogen Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of natural products by microbial iterative hybrid PKS–NRPS - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42661K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for Preparing 11-O-Methylpseurotin A Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 11-O-Methylpseurotin A, a fungal metabolite with selective biological activity.[1] Accurate preparation of stock solutions is critical for reproducible results in research applications, including cell-based assays and drug discovery.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage.[1]
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇NO₈ | [2][3] |
| Molecular Weight | 445.46 g/mol | [1][3] |
| Appearance | White solid | [2] |
| Purity | >95.0% by HPLC | [2] |
| Solubility | Soluble in DMSO, ethanol, and methanol (B129727) (e.g., 1 mg/mL) | [2][] |
| CAS Registry Number | 956904-34-0 | [2][3] |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is a common starting point for serial dilutions to obtain working concentrations for various assays.[1]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), high-purity[5]
-
Sterile microcentrifuge tubes[1]
-
Analytical balance[1]
-
Vortex mixer[1]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate the Required Mass: To prepare a desired volume of a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000[1]
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 445.46 g/mol / 1000 = 4.45 mg[1]
-
Weighing: In a sterile environment, such as a laminar flow hood, carefully weigh the calculated mass of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.[1][5]
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the compound.[1]
-
Dissolution: Securely cap the tube and vortex for 1-2 minutes, or until the solid is completely dissolved.[1] Visually inspect the solution to ensure no particulate matter is present. Sonication may be used to aid dissolution, but care should be taken to avoid heating the sample.[5]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.[5]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and the date of preparation.[1]
Storage and Stability
Proper storage is crucial to maintain the chemical integrity and biological activity of this compound.
| Form | Storage Temperature | Duration | Important Considerations |
| Solid Powder | -20°C | Up to 2 years | Protect from light and moisture.[1][5] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Minimize freeze-thaw cycles by using aliquots.[1][5] |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | For short-term use only.[1] |
Preparation of Working Solutions
For cell-based assays, it is critical to minimize the final DMSO concentration to avoid solvent-induced artifacts (ideally ≤ 0.1%).[5] Working solutions should be prepared fresh for each experiment.[5]
Example: Preparing a 10 µM Working Solution from a 10 mM Stock:
-
Intermediate Dilution: First, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.[1]
-
Final Dilution: Further dilute the 100 µM intermediate solution 1:10 in sterile cell culture medium to achieve the final 10 µM working concentration.[1]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in aqueous buffers | Hydrolysis of the γ-lactam ring | Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5). Prepare fresh solutions before use and avoid long-term storage in aqueous media.[5] |
| Compound degradation upon exposure to air | Oxidation | Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed solvents and media.[5] |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility | Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with the assay.[5] |
| Inconsistent results in cell-based assays | Solvent-mediated degradation or interaction | Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[5] |
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
Potential Signaling Pathway Interaction
While the precise signaling pathways affected by this compound are a subject of ongoing research, it is known to inhibit strains with a deletion of the HOF1 gene, suggesting an interaction with the Hof1 pathway, which is a key regulator of cytokinesis.[5]
References
Application Notes and Protocols for 11-O-Methylpseurotin A in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal metabolite, a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) molecule, originally isolated from Aspergillus fumigatus and Sporothrix sp.[1] It has garnered scientific interest due to its selective biological activity. The primary reported activity of this compound is the selective growth inhibition of a Saccharomyces cerevisiae strain with a deletion of the Hof1 gene (hof1Δ).[2][3] The Hof1 protein is a key regulator of cytokinesis, suggesting a potential mechanism of action related to cell cycle control.[2]
While direct evidence is still emerging, related compounds such as Pseurotin (B1257602) A and D have demonstrated anti-inflammatory effects through the inhibition of the JAK/STAT and NF-κB signaling pathways.[4][5] This suggests that this compound may possess similar properties. These application notes provide detailed protocols for assessing the cytotoxic and anti-inflammatory potential of this compound in relevant cell-based models.
Compound Properties, Handling, and Storage
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 956904-34-0 | [1][6] |
| Molecular Formula | C₂₃H₂₇NO₈ | [1][3] |
| Molecular Weight | 445.47 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | >95.0% by HPLC | [1] |
| Solubility | Soluble in DMSO, ethanol, methanol | [1][7] |
Preparation of Stock and Working Solutions
Accurate preparation of solutions is critical for reproducible results.[8] Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions.[2]
Protocol for 10 mM Stock Solution in DMSO:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Weigh: In a sterile environment (e.g., laminar flow hood), carefully weigh the desired mass. To prepare 1 mL of a 10 mM stock, 4.45 mg of the compound is required.[8]
-
Dissolve: Add the appropriate volume of anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to the solid compound.[2]
-
Mix: Vortex or sonicate gently until the compound is fully dissolved.[2]
-
Store: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -80°C for long-term stability.[2]
Preparation of Working Solutions:
For cell-based assays, the DMSO stock solution must be diluted in the appropriate cell culture medium. It is critical to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] Perform serial dilutions to achieve the final desired concentration accurately. Always prepare working solutions fresh for each experiment.[2]
Stability and Storage
This compound is susceptible to degradation, which can impact experimental results.
-
Hydrolysis: The γ-lactam ring in its core is prone to hydrolysis in acidic or alkaline conditions. Aqueous solutions should be maintained at a neutral pH (6.5-7.5).[2]
-
Oxidation: The complex structure may be sensitive to oxidation. When possible, handle solutions under an inert atmosphere and use degassed solvents.[2]
-
Storage: Store the solid compound at -20°C, protected from light and moisture.[1][2] Store DMSO stock solutions at -80°C.[2]
Mechanism of Action & Signaling Pathways
The primary established mechanism of this compound is its selective inhibition of a hof1Δ strain of S. cerevisiae, indicating an interaction with the Hof1 pathway, which is crucial for regulating cytokinesis.[2]
Furthermore, based on the activity of its analogs Pseurotin A and D, it is postulated that this compound may inhibit key inflammatory signaling pathways. Pseurotins A and D have been shown to suppress the production of inflammatory mediators by inhibiting the phosphorylation of STAT3 in macrophages.[4][5] These pathways are central to the inflammatory response, cell proliferation, and survival.[9][10]
Caption: Postulated inhibition of JAK/STAT and NF-κB pathways.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.[11] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.
Materials:
-
Mammalian cell line (e.g., RAW 264.7 macrophages, cancer cell lines)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁵ cells/well in 100 µL medium) and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Anti-Inflammatory Activity in LPS-Stimulated Macrophages
This protocol evaluates the ability of this compound to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile PBS)
-
24-well or 96-well tissue culture plates
-
Commercial ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate (e.g., 4 x 10⁵ cells/mL) or a 96-well plate (e.g., 1-2 x 10⁵ cells/well) and incubate overnight.[15][16]
-
Pre-treatment: Remove the culture medium. Add fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1-2 hours.[16] Include a vehicle control well.
-
Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 100-1000 ng/mL.[15][17]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[16]
-
Supernatant Collection: Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.[16][18]
-
Data Analysis: Compare the cytokine concentrations in the compound-treated wells to the LPS-only stimulated wells to determine the percent inhibition.
Caption: Workflow for anti-inflammatory screening assay.
Data Presentation
Quantitative data for this compound is limited in publicly available literature. The following table summarizes its known activity and compares it with related pseurotin analogs for context.
Table 2: Comparative Biological Activity of Pseurotin Derivatives
| Compound | Assay / Model | Organism / Cell Line | Key Findings |
| This compound | Growth Inhibition | Saccharomyces cerevisiae (hof1Δ strain) | Selectively inhibits growth |
| Pseurotin A | Anti-proliferative | RAW 264.7 Macrophages | Inhibits proliferation (up to 50 µM) |
| Pseurotin D | Anti-proliferative | RAW 264.7 Macrophages | Inhibits proliferation (up to 50 µM) |
| Pseurotin A & D | Anti-inflammatory | RAW 264.7 Macrophages | Inhibit NO and IL-6 production |
Data compiled from references[4][5].
Troubleshooting
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. biolinks.co.jp [biolinks.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound|956904-34-0|MSDS [dcchemicals.com]
- 7. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 8. benchchem.com [benchchem.com]
- 9. Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
Application of 11-O-Methylpseurotin A in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core.[1] Isolated from marine-derived Aspergillus fumigatus, this compound has emerged as a molecule of interest in drug discovery due to its selective biological activity.[2] Notably, it has been identified as a selective inhibitor of a Saccharomyces cerevisiae strain with a deletion of the Hof1 gene (hof1Δ), suggesting a potential role in targeting cell division, specifically cytokinesis.[3][4] While comprehensive quantitative data for this compound is still emerging, its structural similarity to other pseurotins, such as Pseurotin A and D, suggests potential applications in anti-inflammatory and anti-cancer research.[3]
This document provides detailed application notes and protocols for the utilization of this compound in drug discovery screening, summarizing available data and outlining key experimental methodologies.
Data Presentation
Quantitative bioactivity data for this compound is limited in publicly available literature.[4] The primary reported activity is the selective inhibition of a Saccharomyces cerevisiae hof1Δ strain, identified through a semi-quantitative yeast halo assay.[3] Direct biochemical IC50 values for its primary known phenotype are not yet established.[3] For comparative purposes, data for the related compound, Pseurotin A, is presented below.
Table 1: Summary of Biological Activity for Pseurotin Analogs
| Compound | Assay/Target | Organism/Cell Line | Quantitative Data | Reference |
| This compound | Antiseizure Activity | Larval Zebrafish (PTZ-induced seizure model) | Inactive | [3] |
| This compound | Selective Inhibition | Saccharomyces cerevisiae (hof1Δ strain) | Selectively inhibits growth (Zone of inhibition observed) | [3] |
| Pseurotin A | Osteoporosis | Ovariectomized (OVX) Mouse | Prevented bone loss and reduced osteoclast number | [3] |
| Pseurotin A | Hepatocellular Carcinoma | Rat | Exerted an anti-hepatocarcinogenic effect | [3] |
| Pseurotin D | Inflammation | Mouse (Ovalbumin-induced footpad edema) | Decreased paw swelling and pro-inflammatory cytokine production | [3] |
Signaling Pathways and Mechanisms of Action
The biological activities of pseurotins are often linked to their ability to modulate key signaling pathways. Pseurotin A and its analogs have been reported to interfere with the STAT (Signal Transducer and Activator of Transcription) pathway, which is critical for immune responses and cell growth.[3] The selective inhibition of the S. cerevisiae hof1Δ strain by this compound points to a mechanism of action related to the regulation of mitosis and cytokinesis, as the Hof1 protein is involved in these processes.[3]
Caption: Simplified STAT signaling pathway modulated by Pseurotin A and D.
References
Application Notes and Protocols for Studying Hof1 Deletion Strains in Saccharomyces cerevisiae with 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for utilizing 11-O-Methylpseurotin A to study Saccharomyces cerevisiae strains with a deletion of the HOF1 gene (hof1Δ). Hof1 (Homologue Of Fifteen) is a crucial F-BAR domain protein involved in the regulation of cytokinesis in budding yeast. It plays a key role in coordinating the constriction of the actomyosin (B1167339) ring with the formation of the primary septum.[1][2][3] Deletion of HOF1 results in temperature-sensitive growth defects and impaired cytokinesis.[1] this compound has been identified as a compound that selectively inhibits the growth of hof1Δ yeast strains, suggesting a synthetic lethal interaction that can be exploited to investigate the intricacies of cytokinesis and to identify potential antifungal drug targets.[4]
These protocols are designed to guide researchers in characterizing the effects of this compound on hof1Δ yeast, including methods for assessing growth inhibition, cell cycle progression, and specific cytokinesis-related phenotypes.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of the described experiments. Researchers should generate their own data following the provided protocols.
Table 1: Growth Inhibition of S. cerevisiae Strains by this compound
| Yeast Strain | This compound IC50 (µM) at 30°C |
| Wild-Type (BY4741) | > 100 |
| hof1Δ | 15 |
Table 2: Phenotypic Analysis of hof1Δ Cells Treated with this compound
| Treatment (on hof1Δ cells) | % Cells with Cytokinesis Defects (Chains of cells) | % Multinucleated Cells |
| DMSO (Vehicle Control) | 5 | 2 |
| This compound (15 µM) | 65 | 40 |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Yeast Growth Inhibition Assay (Halo Assay)
This protocol is a rapid and straightforward method to qualitatively and semi-quantitatively assess the growth inhibitory effects of this compound on wild-type and hof1Δ yeast strains.
Materials:
-
S. cerevisiae wild-type (e.g., BY4741) and hof1Δ strains
-
Yeast extract Peptone Dextrose (YPD) agar (B569324) plates
-
Sterile glass beads
-
Sterile filter paper discs (6 mm diameter)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Micropipettes and sterile tips
-
Incubator (30°C)
Procedure:
-
Prepare Yeast Lawns: a. Grow overnight cultures of wild-type and hof1Δ yeast in liquid YPD medium at 30°C with shaking. b. Dilute the overnight cultures to an OD₆₀₀ of 0.1 in fresh YPD medium. c. Pipette 100-200 µL of the diluted culture onto separate YPD agar plates. d. Spread the culture evenly over the entire surface of the agar using sterile glass beads. e. Allow the plates to dry for 10-15 minutes in a sterile environment.
-
Compound Application: a. Aseptically place a sterile filter paper disc in the center of each yeast lawn. b. Pipette 5-10 µL of the this compound stock solution onto the filter disc of one wild-type and one hof1Δ plate. c. Pipette an equal volume of DMSO onto the filter disc of another set of wild-type and hof1Δ plates to serve as a negative control.
-
Incubation and Analysis: a. Incubate the plates at 30°C for 24-48 hours. b. Observe the plates for the formation of a clear zone of growth inhibition (a "halo") around the filter discs. c. Measure the diameter of the halo. A larger halo indicates greater growth inhibition. Compare the halo size on the hof1Δ plate to the wild-type plate for the this compound treatment.
Protocol 2: Microscopy of Cytokinesis Defects
This protocol details the staining of yeast cells to visualize nuclei and chitin (B13524) deposition, allowing for the quantification of cytokinesis defects such as the formation of cell chains and multinucleated cells.
Materials:
-
Wild-type and hof1Δ yeast strains
-
Liquid YPD medium
-
This compound
-
DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DAPI (4',6-diamidino-2-phenylindole) stock solution (1 mg/mL)
-
Calcofluor White M2R stock solution (1 mg/mL)
-
Microcentrifuge and tubes
-
Fluorescence microscope with DAPI and UV filter sets
-
Microscope slides and coverslips
Procedure:
-
Cell Culture and Treatment: a. Grow overnight cultures of hof1Δ yeast in liquid YPD medium. b. Dilute the cultures to an OD₆₀₀ of 0.2 in fresh YPD medium. c. Add this compound to the desired final concentration (e.g., 15 µM) to one set of cultures, and an equivalent volume of DMSO to another set (vehicle control). d. Incubate the cultures at 30°C for 4-6 hours.
-
Cell Fixation: a. Harvest 1 mL of each culture by centrifugation at 3,000 x g for 3 minutes. b. Resuspend the cell pellet in 1 mL of PBS. c. Add 100 µL of 37% formaldehyde to fix the cells. d. Incubate at room temperature for 1 hour with gentle agitation. e. Wash the cells twice with 1 mL of PBS, pelleting by centrifugation.
-
Staining: a. Resuspend the fixed cell pellet in 1 mL of PBS. b. Add 1 µL of DAPI stock solution and 10 µL of Calcofluor White stock solution. c. Incubate in the dark at room temperature for 10 minutes. d. Wash the cells once with 1 mL of PBS.
-
Microscopy: a. Resuspend the final cell pellet in a small volume (20-50 µL) of PBS. b. Mount 5 µL of the cell suspension on a microscope slide with a coverslip. c. Visualize the cells using a fluorescence microscope. DAPI will stain the nuclei blue, and Calcofluor White will stain the chitin in the cell wall and septa bright white/blue. d. Quantify the percentage of cells exhibiting cytokinesis defects (e.g., chains of three or more cells, cells with multiple nuclei).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in yeast populations treated with this compound.
Materials:
-
Wild-type and hof1Δ yeast strains
-
Liquid YPD medium
-
This compound
-
DMSO
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
SYTOX Green nucleic acid stain
-
50 mM Sodium Citrate buffer, pH 7.2
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: a. Grow and treat yeast cultures as described in Protocol 2, step 1.
-
Cell Fixation: a. Harvest 1 mL of each culture by centrifugation. b. Resuspend the cell pellet in 300 µL of sterile water. c. Add 700 µL of ice-cold 100% ethanol dropwise while vortexing to fix the cells. d. Incubate at 4°C for at least 1 hour (can be stored at -20°C for longer periods).
-
Cell Staining: a. Pellet the fixed cells by centrifugation at 3,000 x g for 5 minutes. b. Resuspend the pellet in 1 mL of 50 mM Sodium Citrate buffer. c. Add 5 µL of RNase A solution and incubate at 50°C for 2 hours. d. Add 10 µL of Proteinase K solution and incubate at 50°C for an additional 1-2 hours. e. Add 1 µL of SYTOX Green stain and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: a. Analyze the stained cells on a flow cytometer according to the manufacturer's instructions. b. Collect data for at least 10,000 cells per sample. c. Analyze the resulting histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. Look for an accumulation of cells in the G2/M phase, which is indicative of a cytokinesis block.
References
- 1. Roles of Hof1p, Bni1p, Bnr1p, and Myo1p in Cytokinesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of 11-O-Methylpseurotin A in Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products. While research on this specific derivative is emerging, its close structural analogs, pseurotin A and D, have demonstrated significant anti-inflammatory properties. These compounds are known to modulate key signaling pathways involved in the inflammatory response, making this compound a promising candidate for further investigation as a potential anti-inflammatory agent.
These application notes provide a comprehensive guide for the experimental use of this compound in anti-inflammatory research. The protocols detailed below are based on established methodologies for evaluating the anti-inflammatory effects of pseurotin derivatives and can be adapted for the specific study of this compound.
Mechanism of Action
Studies on pseurotin A and D suggest that their anti-inflammatory effects are primarily mediated through the inhibition of the JAK/STAT and NF-κB signaling pathways in macrophages.[1] Specifically, these compounds have been shown to inhibit the phosphorylation of STAT3.[1] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting these pathways, this compound is hypothesized to reduce the production of these key inflammatory mediators.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Data Presentation
While specific quantitative data for the anti-inflammatory activity of this compound is not yet widely available, the following table provides representative data for its close analogs, pseurotin A and D. This information can serve as a valuable benchmark for initial experimental design and data comparison.
| Compound | Cell Line | Assay | Target | IC50 / Activity | Reference |
| Pseurotin A | RAW 264.7 | LPS-induced NO production | iNOS | Significant inhibition at 50 µM | [2] |
| Pseurotin D | RAW 264.7 | LPS-induced NO production | iNOS | Significant inhibition at 50 µM | [2] |
| Pseurotin A | RAW 264.7 | LPS-induced IL-6 production | IL-6 | Significant inhibition at 50 µM | [2] |
| Pseurotin D | RAW 264.7 | LPS-induced IL-6 production | IL-6 | Significant inhibition at 50 µM | [2] |
| Pseurotin D | Mouse Model | Ovalbumin-induced footpad edema | Inflammation | Decreased paw swelling | [3] |
Experimental Protocols
Experimental Workflow Overview
Caption: General experimental workflow for in vitro studies.
Protocol 1: MTT Cytotoxicity Assay
This protocol is designed to assess the potential cytotoxicity of this compound on a selected cell line (e.g., RAW 264.7 macrophages) to determine the appropriate concentration range for subsequent anti-inflammatory assays.
Materials:
-
This compound
-
RAW 264.7 macrophages
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: LPS-Induced Cytokine Release in Macrophages
This protocol is used to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.[1]
Materials:
-
This compound
-
RAW 264.7 macrophages
-
24-well plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
DMSO
-
PBS
-
Commercially available ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.[1] Include a vehicle control (DMSO).
-
Stimulation: After pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except the negative control group.[1]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Supernatant Collection: After incubation, centrifuge the plate at low speed to pellet any detached cells. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated vehicle control group to determine the percentage of inhibition.
Logical Relationship for Dose-Response Analysis
Caption: Logical flow for determining the IC50 value.
Conclusion
The provided application notes and protocols offer a solid foundation for investigating the anti-inflammatory potential of this compound. By leveraging the knowledge gained from its analogs, researchers can efficiently design and execute experiments to elucidate the specific mechanisms of action and quantify the bioactivity of this promising compound. As with any experimental work, careful optimization of cell densities, incubation times, and compound concentrations is recommended to ensure reproducible and reliable results.
References
Application Notes and Protocols for In Vitro Efficacy Studies of 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products. While comprehensive in vitro efficacy data for this compound is limited, its structural similarity to the well-studied analog, Pseurotin A, suggests potential biological activities, including anticancer, anti-inflammatory, and anti-osteoclastogenic effects. The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, indicating a potential role in cell cycle regulation.[1]
These application notes provide a framework for the in vitro investigation of this compound's biological activities, drawing upon the established effects of its parent compound, Pseurotin A. The following protocols are designed to serve as a comprehensive guide for researchers to explore the therapeutic potential of this compound.
Data Presentation: Quantitative Efficacy of Pseurotin Analogs
Due to the limited availability of direct quantitative data for this compound, the following tables summarize the reported in vitro efficacy of Pseurotin A and its analogs. These values can serve as a valuable reference for designing dose-response experiments for this compound.
Table 1: Cytotoxicity of Pseurotin Analogs Against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 |
| n-Butanol extract of A. fumigatus (containing Pseurotin A) | HepG2 (Human Hepatocellular Carcinoma) | SRB | 22.2 µg/mL |
| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | Not Specified | 1.2 µM (PCSK9 secretion inhibition) |
| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM |
Experimental Protocols
Anticancer Activity Assessment: Cell Viability and Proliferation (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines (e.g., HepG2, MCF-7). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity Assessment: NF-κB Nuclear Translocation
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway by visualizing the nuclear translocation of the p65 subunit.
Materials:
-
RAW 264.7 macrophages or other suitable cell line
-
Complete growth medium
-
This compound
-
Lipopolysaccharide (LPS)
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear fluorescence of p65 to determine the extent of translocation.
Osteoclastogenesis Inhibition Assay
This assay determines the effect of this compound on the differentiation of osteoclasts, which are characterized by the expression of Tartrate-Resistant Acid Phosphatase (TRAP).
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
Alpha-MEM supplemented with 10% FBS
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL)
-
This compound
-
TRAP staining kit
-
Fixative solution (e.g., 10% formalin)
-
Microscope
Protocol:
-
Culture BMMs or RAW 264.7 cells in the presence of M-CSF.
-
To induce osteoclast differentiation, treat the cells with RANKL.
-
Simultaneously, treat the cells with different concentrations of this compound.
-
Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
After the incubation period, fix the cells with the fixative solution.
-
Stain the cells for TRAP activity according to the manufacturer's instructions of the TRAP staining kit.
-
Identify TRAP-positive multinucleated cells (osteoclasts) under a microscope.
-
Count the number of osteoclasts per well to quantify the effect of the compound on osteoclastogenesis.
Visualizations
Caption: Overall experimental workflow for in vitro characterization.
Caption: Hypothesized anti-inflammatory signaling pathway.
References
Techniques for the Purification of 11-O-Methylpseurotin A from Fungal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a bioactive secondary metabolite belonging to the pseurotin (B1257602) family of fungal natural products. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. Pseurotins are characterized by a unique heterospirocyclic γ-lactam core. This compound, a derivative of the more commonly known pseurotin A, is produced by certain fungal species, notably from the genera Aspergillus and Sporothrix.[1] The purification of this compound from complex fungal fermentation broths is a critical step for its structural elucidation, bioactivity screening, and further development in drug discovery programs.
This document provides detailed application notes and standardized protocols for the successful isolation and purification of this compound from fungal cultures.
Fungal Producers and Fermentation
This compound has been isolated from marine-derived strains of Aspergillus fumigatus and species of Sporothrix.[1] The production of this secondary metabolite is highly dependent on the specific fungal strain, culture conditions, and the fermentation medium used.
Table 1: Fungal Sources of this compound
| Compound | Producing Organism | Reported Co-isolated Pseurotins |
| This compound | Aspergillus fumigatus (marine-derived) | Pseurotin A |
| This compound | Sporothrix sp. | Not specified |
Quantitative yield data for this compound from fungal fermentations is not extensively reported in the available literature. Production levels are often strain and condition-dependent.
Protocol 1: Fungal Fermentation
This protocol describes a general procedure for the cultivation of a producing fungal strain to promote the biosynthesis of this compound.
Materials:
-
Pure culture of a producing fungal strain (e.g., Aspergillus fumigatus)
-
Liquid fermentation medium (e.g., Potato Dextrose Broth or a custom medium)
-
Sterile baffled Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Inoculation: Aseptically inoculate the liquid fermentation medium with a pure culture of the producing fungal strain.
-
Incubation: Incubate the culture under controlled conditions. Typical parameters are a temperature of 25-30°C with agitation at 150-200 rpm.[1]
-
Fermentation Period: Allow the fermentation to proceed for a period of several days to weeks to enable sufficient fungal growth and the production of secondary metabolites.
Purification Workflow
The purification of this compound from fungal cultures typically involves a multi-step process encompassing extraction and chromatography.
Caption: A generalized experimental workflow for the isolation and purification of this compound.
Protocol 2: Extraction of Fungal Metabolites
This protocol details the extraction of secondary metabolites from the fungal culture.
Materials:
-
Fungal culture from Protocol 1
-
Organic solvent (e.g., Ethyl Acetate (EtOAc) or Methanol (MeOH))
-
Filtration apparatus or centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvesting: Separate the fungal biomass (mycelium) from the culture broth by filtration or centrifugation.[1]
-
Solvent Extraction: Extract both the mycelium and the culture filtrate with an equal volume of an appropriate organic solvent (e.g., ethyl acetate).[1] Repeat the extraction process three times to ensure complete recovery of the metabolites.
-
Phase Separation: Combine the organic extracts and wash with brine. Separate the organic layer using a separatory funnel.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.
Protocol 3: Chromatographic Purification
This protocol outlines a two-step chromatographic process for the purification of this compound from the crude extract.
Part A: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
Materials:
-
Crude extract
-
Silica gel (for column chromatography)
-
Glass column
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol)
Procedure:
-
Column Packing: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common gradient involves starting with hexane-ethyl acetate mixtures and progressing to ethyl acetate-methanol mixtures.
-
Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Pooling: Combine fractions containing the target compound based on TLC analysis.
Part B: High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Partially purified fractions from Part A
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water)
Procedure:
-
Sample Preparation: Dissolve the enriched fraction in an appropriate solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter.
-
HPLC Method:
-
Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is typically used. For example, a linear gradient of 10-100% acetonitrile in water over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Check: Assess the purity of the collected fraction by analytical HPLC.
-
Solvent Removal: Remove the solvent from the purified fraction under reduced pressure or by lyophilization.
Table 2: Representative HPLC Parameters for Purification
| Parameter | Specification |
| Column | Reversed-Phase C18 (Preparative or Semi-preparative) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Example: 10% B to 100% B over 30-40 minutes |
| Flow Rate | Dependent on column size (e.g., 4-10 mL/min for semi-preparative) |
| Detection | UV at 254 nm |
Structural Elucidation
The identity and structure of the purified this compound are confirmed using spectroscopic techniques.
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is commonly employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
Table 3: Analytical Data for this compound
| Technique | Data |
| Molecular Formula | C₂₃H₂₇NO₈ |
| Molecular Weight | 445.46 g/mol |
| HR-ESI-MS | Data to be obtained from primary literature |
| ¹H NMR | Data to be obtained from primary literature |
| ¹³C NMR | Data to be obtained from primary literature |
Biosynthesis of Pseurotins
The biosynthesis of pseurotins in Aspergillus fumigatus is initiated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA, which forms the core structure.[1] A series of tailoring enzymes, including oxidases and methyltransferases encoded by the pso gene cluster, then modify this core to generate the diverse family of pseurotin derivatives. This compound is proposed to be formed through a late-stage O-methylation of the hydroxyl group at the C-11 position of pseurotin A, a reaction catalyzed by an O-methyltransferase.
Caption: Proposed biosynthetic pathway of this compound.
References
Application Notes and Protocols for 11-O-Methylpseurotin A in Anti-Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal metabolite and a derivative of Pseurotin A. While direct research on the anti-cancer properties of this compound is limited, the extensive studies on its parent compound, Pseurotin A, and other analogs like Pseurotin D, provide a strong foundation for investigating its potential as an anti-cancer agent.[1][2] Pseurotin A has demonstrated multiple anti-cancer effects, including the induction of apoptosis, inhibition of cancer cell proliferation, and modulation of key signaling pathways involved in tumorigenesis.[3][4]
These application notes provide a comprehensive guide for researchers to explore the anti-cancer activities of this compound. The protocols and data presented are primarily based on studies of Pseurotin A and are intended to serve as a robust starting point for designing and conducting experiments with this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Pseurotin A and its analogs against various cancer cell lines. These values can be used as a reference for designing dose-response experiments for this compound.
Table 1: Cytotoxicity of Pseurotin Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| Pseurotin A | HepG2 | Human Hepatocellular Carcinoma | Not Specified (PCSK9 secretion inhibition) | 1.2 µM | [1][3] |
| Pseurotin A | PC-3 | Prostate Cancer | Colony Formation Assay | 3.9 µM | [5] |
| Pseurotin A | 22Rv1 | Prostate Cancer | Colony Formation Assay | 1.0 µM | [5] |
| Pseurotin A | CWR-R1ca | Castration-Resistant Prostate Cancer | Migration Assay | 2.5 µM | [6] |
| Pseurotin D | MEC-1 | Chronic Lymphocytic Leukemia | MTT Assay | 23 µM | [4] |
| Pseurotin D | MCF-7 | Human Breast Cancer | Not Specified | 15.6 µM | [1] |
| n-Butanol extract of A. fumigatus (containing Pseurotin A) | HepG2 | Human Hepatocellular Carcinoma | SRB Assay | 22.2 µg/mL | [1] |
Hypothesized Mechanism of Action and Signaling Pathways
Based on studies of Pseurotin A, this compound is hypothesized to exert its anti-cancer effects through the modulation of several key signaling pathways. A primary mechanism identified for Pseurotin A is the inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[3][5][7] By suppressing PCSK9 secretion and its interaction with the Low-Density Lipoprotein Receptor (LDLR), Pseurotin A can modulate cholesterol metabolism, which is often dysregulated in cancer.[3][6][7] This action can lead to reduced cancer progression and recurrence, particularly in hormone-dependent cancers like breast and prostate cancer.[3][5]
Additionally, Pseurotin A has been shown to inhibit signaling pathways such as MAPK and NF-κB, which are crucial for cancer cell survival, proliferation, and inflammation.[1][2] Pseurotin A and D have also been found to target the activation of STATs 3, 5, and 6.[3] Furthermore, Pseurotin D has been observed to induce apoptosis in leukemia cells through redox-sensitive pathways, suggesting an effect on mitochondrial function and the generation of reactive oxygen species (ROS).[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pseurotin A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing the Antiseizure Activity of 11-O-Methylpseurotin A
Introduction
11-O-Methylpseurotin A is a novel compound under investigation for its potential therapeutic effects on the central nervous system. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess its antiseizure activity. The following protocols describe established in vitro and in vivo models for evaluating the efficacy of potential anticonvulsant agents. While the precise mechanism of action for this compound is yet to be fully elucidated, the described assays are designed to characterize its profile and potential for clinical development. The quantitative data presented herein are illustrative and intended to serve as a template for reporting experimental findings.
General Mechanisms of Antiseizure Drug Action
Antiseizure medications typically exert their effects by modulating neuronal excitability. The primary mechanisms involve the enhancement of inhibitory neurotransmission, reduction of excitatory neurotransmission, and modification of ion channel function.[1][2][3] A simplified overview of these pathways is presented below.
Caption: Overview of major antiseizure drug mechanisms.
Preclinical Antiseizure Drug Discovery Workflow
The evaluation of a novel compound like this compound typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models.[4][5] This tiered approach allows for early identification of promising candidates and characterization of their efficacy and potential side effects.
Caption: A typical workflow for preclinical antiseizure drug discovery.
Part 1: In Vitro Assessment of Antiseizure Activity
In vitro models are valuable for initial screening and mechanistic studies of potential antiseizure compounds.[6][7][8][9] These models, which include primary neuronal cultures and brain slices, allow for the investigation of a compound's effect on neuronal excitability in a controlled environment.[9][10]
Protocol 1: Multi-Electrode Array (MEA) Analysis of Neuronal Cultures
This protocol describes the use of MEAs to assess the ability of this compound to suppress seizure-like activity in cultured neurons. Seizure-like activity can be induced chemically, for example, by using a GABA-A receptor antagonist like picrotoxin (B1677862) or bicuculline.[10]
Materials:
-
Primary cortical neurons
-
MEA plates (e.g., 48-well)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (in DMSO)
-
Picrotoxin (or other convulsant)
-
MEA recording system and analysis software
Procedure:
-
Cell Plating: Plate primary cortical neurons onto MEA plates according to the manufacturer's instructions.
-
Culture Maintenance: Maintain the neuronal cultures for at least 14 days in vitro (DIV) to allow for the formation of mature synaptic networks.
-
Baseline Recording: Record baseline spontaneous neuronal activity for 10-15 minutes.
-
Compound Application: Add this compound at various concentrations to the culture medium. Include a vehicle control (DMSO). Incubate for 30 minutes.
-
Induction of Seizure-like Activity: Introduce a convulsant agent (e.g., 50 µM picrotoxin) to the wells.
-
Data Acquisition: Record neuronal activity for at least 30 minutes post-convulsant application.
-
Data Analysis: Analyze the MEA data for key parameters of network activity, including mean firing rate, burst frequency, and network synchrony. A significant reduction in these parameters in the presence of this compound indicates potential antiseizure activity.
Illustrative Data Presentation:
| Concentration | Mean Firing Rate (Hz) | Burst Frequency (Bursts/min) | Network Synchrony Index |
| Vehicle Control | 15.2 ± 1.8 | 25.6 ± 3.1 | 0.85 ± 0.05 |
| 1 µM | 12.8 ± 1.5 | 20.1 ± 2.5 | 0.65 ± 0.07 |
| 10 µM | 8.5 ± 1.1 | 12.3 ± 1.9 | 0.42 ± 0.06 |
| 100 µM | 4.1 ± 0.7 | 5.4 ± 1.2 | 0.21 ± 0.04 |
Table 1: Hypothetical in vitro efficacy of this compound in a neuronal culture model.
Part 2: In Vivo Assessment of Antiseizure Activity
In vivo models are essential for evaluating the anticonvulsant efficacy of a compound in a whole-animal system.[11][12] The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the two most widely used acute seizure models for the discovery and development of new antiepileptic drugs.[13][14] The Kainic Acid model is used to represent temporal lobe epilepsy.[15][16]
Protocol 2: Maximal Electroshock Seizure (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[17]
Materials:
-
Male adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Electroconvulsive device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation: Acclimate animals for at least one week. On the day of the experiment, weigh each animal.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Test a range of doses.
-
Time to Peak Effect: Conduct the MES test at the predetermined time of peak effect of the compound.
-
Seizure Induction: Apply a topical anesthetic to the corneas of the animal. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s for mice) via corneal electrodes.[17]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is the endpoint indicating protection.[17]
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50) using probit analysis.
Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is considered a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.[13][18]
Materials:
-
Male adult mice (e.g., CF-1)
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Syringes and needles
Procedure:
-
Animal Preparation and Drug Administration: Similar to the MES protocol.
-
PTZ Injection: At the time of peak effect of this compound, administer a subcutaneous injection of PTZ at a dose that reliably induces clonic seizures.
-
Observation: Observe the animals for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds). An animal is considered protected if no clonic seizure is observed.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50.
Protocol 4: Kainic Acid-Induced Seizure Model
This model is used to study temporal lobe epilepsy, a common form of focal epilepsy.[10][19] Kainic acid (KA) is a glutamate (B1630785) analog that induces status epilepticus followed by the development of spontaneous recurrent seizures.[10][19]
Materials:
-
Male adult rats (e.g., Wistar)
-
This compound
-
Vehicle
-
Kainic acid solution (e.g., 10 mg/kg in saline)
-
Diazepam (to control seizure severity if needed)
-
Video monitoring equipment
Procedure:
-
Drug Administration: Administer this compound or vehicle.
-
KA Injection: After the appropriate pre-treatment time, administer KA via intraperitoneal injection.
-
Behavioral Observation: Monitor the animals continuously for several hours for seizure behaviors, which are typically scored using the Racine scale.
-
Endpoint Measurement: The primary endpoint is the delay in the onset of severe seizures (e.g., Racine stage 4 or 5) or a reduction in the total duration of seizure activity.
-
Data Analysis: Compare the latency to severe seizures and the cumulative seizure score between the treated and vehicle groups.
Part 3: Neurotoxicity Assessment
It is crucial to assess the potential for motor impairment or other neurological side effects of a new compound. The rotarod test is a widely used method for this purpose.[20]
Protocol 5: Rotarod Test
Materials:
-
Rotarod apparatus
-
Male adult mice or rats
-
This compound
-
Vehicle
Procedure:
-
Training: Train the animals on the rotarod at a constant speed (e.g., 10 rpm) for several days until they can consistently remain on the rod for a set duration (e.g., 180 seconds).
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At the time of peak effect, place the animals on the rotating rod and record the latency to fall.
-
Data Analysis: A significant decrease in the time spent on the rod indicates motor impairment. Calculate the median toxic dose (TD50), which is the dose at which 50% of the animals fail the test.
Data Summary and Interpretation
The efficacy and safety of this compound can be summarized by comparing the results from the different models. The Protective Index (PI), calculated as TD50/ED50, is a key metric for evaluating the therapeutic window of a compound. A higher PI suggests a better separation between the desired therapeutic effect and unwanted side effects.
Illustrative In Vivo Data Summary:
| Model | Endpoint | ED50 (mg/kg) | TD50 (mg/kg) (Rotarod) | Protective Index (PI) |
| MES Test | Protection from tonic hindlimb extension | 15.5 | 250.0 | 16.1 |
| scPTZ Test | Protection from clonic seizures | 22.8 | 250.0 | 11.0 |
| Kainic Acid Model | Delay in seizure onset | 18.2 | 250.0 | 13.7 |
Table 2: Hypothetical in vivo efficacy and safety profile of this compound.
Based on this illustrative data, this compound shows a promising profile with broad-spectrum activity in both generalized and focal seizure models, coupled with a favorable safety margin. Further studies would be required to elucidate its precise mechanism of action and to evaluate its efficacy in chronic epilepsy models.
References
- 1. Neuropharmacology of Antiepileptic Drugs - An Introduction to Epilepsy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Innovative models for in vitro detection of seizure - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 7. How do we use in vitro models to understand epileptiform and ictal activity? A report of the TASK1‐WG4 group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. explorationpub.com [explorationpub.com]
- 10. criver.com [criver.com]
- 11. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wuxibiology.com [wuxibiology.com]
- 16. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 18. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 19. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing degradation of 11-O-Methylpseurotin A in experiments
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 11-O-Methylpseurotin A. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the integrity and stability of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, which could lead to its degradation and experimental variability.
| Issue | Potential Cause | Recommended Solution |
| Loss of Compound Activity in Aqueous Buffers | Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1] | Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh solutions before use and avoid long-term storage in aqueous media.[1] |
| Compound Degradation Upon Exposure to Air or in Oxygenated Media | Oxidation: The complex structure of this compound contains moieties that may be sensitive to oxidation.[1] | When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. The addition of antioxidants may be considered if compatible with the experimental setup.[1] |
| Inconsistent Results or Loss of Potency in Cell-Based Assays | Solvent-Mediated Degradation or Interaction: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but prolonged exposure or high concentrations can impact compound stability and cellular health.[1] | Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[1] |
| Degradation of the Compound During Storage | Improper Storage Conditions: Temperature and light can significantly affect the stability of this compound.[1] | Store the solid compound at -20°C in a desiccated, dark environment. Store stock solutions in DMSO at -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
| Precipitation of the Compound in Aqueous Solutions | Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in water.[1] | Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with the assay and does not cause precipitation. Sonication may aid in dissolution, but care should be taken to avoid heating.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, the solid compound should be stored at -20°C in a dark and dry environment.[1] Stock solutions prepared in high-purity, anhydrous DMSO should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Q2: What is the best solvent for preparing stock solutions of this compound?
A2: High-purity, anhydrous Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]
Q3: How can I prevent the precipitation of this compound in my aqueous experimental setup?
A3: Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions.[1] To prevent precipitation, it is crucial to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. Subsequently, this stock solution can be serially diluted in the aqueous buffer or media to the final working concentration. Ensure the final concentration of the organic solvent is low (ideally ≤ 0.1% for cell-based assays) to avoid both precipitation and solvent-induced artifacts.[1]
Q4: How can I monitor the stability of this compound during my experiment?
A4: The stability of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a suitable detector (e.g., UV or Mass Spectrometry). This method should be able to separate the intact compound from its potential degradation products.
Q5: What is the known mechanism of action of this compound?
A5: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae. Hof1 is a protein involved in cytokinesis, specifically in regulating actomyosin (B1167339) ring dynamics and septum formation.[1]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Water | Poorly soluble |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Protection |
| Solid | -20°C | Up to 2 years | Protect from light and moisture. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Minimize freeze-thaw cycles by using aliquots. |
| Stock Solution in DMSO | 4°C | Up to 2 weeks (for short-term use) | Protect from light. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO), high-purity
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment, accurately weigh the desired amount of this compound.
-
Dissolve the weighed compound in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in amber or foil-wrapped sterile microcentrifuge tubes to protect from light.
-
Store the aliquots at -80°C.[1]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Ensure the final DMSO concentration in the working solution is minimal (e.g., ≤ 0.1% for cell-based assays) to avoid solvent effects.
-
Prepare working solutions fresh for each experiment.[1]
-
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of this compound under various stress conditions using HPLC.
Materials:
-
This compound stock solution
-
HPLC system with a UV or Mass Spectrometry detector
-
C18 reversed-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile/water gradient)
-
Buffers of various pH (e.g., acidic, neutral, alkaline)
-
Hydrogen peroxide solution
-
UV light source
-
Temperature-controlled incubator
Procedure:
-
Forced Degradation Study:
-
Hydrolytic Stability: Incubate the compound in buffers of different pH values (e.g., pH 3, 7, 9) at a set temperature.
-
Oxidative Stability: Treat the compound with a solution of hydrogen peroxide.
-
Photostability: Expose the compound in solution to a controlled UV light source.
-
Thermal Stability: Incubate the compound in solution at elevated temperatures.
-
For each condition, include a control sample protected from the stressor.
-
-
HPLC Analysis:
-
At specified time points, withdraw aliquots from each stressed and control sample.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the control.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics under each stress condition.
-
Protocol 3: MTT Cytotoxicity Assay
This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Mandatory Visualizations
Caption: General experimental workflow for a cell-based assay.
Caption: Postulated signaling pathway for this compound.
Caption: A logical approach to troubleshooting experimental issues.
References
Technical Support Center: Improving the Aqueous Solubility of 11-O-Methylpseurotin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 11-O-Methylpseurotin A.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: Why is this compound poorly soluble in aqueous media?
A2: The molecular structure of this compound contains significant nonpolar regions, which limits its ability to form favorable hydrogen bonds with polar water molecules, leading to its poor aqueous solubility.[1]
Q3: What are the common issues encountered when working with this compound in aqueous solutions?
A3: Researchers often face challenges such as precipitation of the compound when diluting a stock solution (e.g., in DMSO) into an aqueous buffer for biological assays. This can lead to inaccurate and irreproducible experimental results due to an unknown and inconsistent concentration of the active compound.[1][3]
Q4: Is it advisable to directly suspend this compound in an aqueous buffer?
A4: Direct suspension is not recommended for most in vitro and cell-based assays. Undissolved particles will result in an unknown and inconsistent concentration of the soluble, active compound, leading to unreliable data.[1]
Troubleshooting Guide: Precipitate Formation in Aqueous Buffers
One of the most common problems encountered is the precipitation of this compound when a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer.
Problem: Precipitate forms upon dilution of a DMSO stock solution of this compound in an aqueous medium.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Exceeding Aqueous Solubility Limit | The final concentration of this compound in the aqueous buffer is above its solubility limit. Solution: Decrease the final working concentration of the compound in your assay to a level that remains soluble.[1] |
| Insufficient Co-solvent Concentration | The percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution is too low to maintain the solubility of the compound. Solution: Optimize the co-solvent percentage. While it's crucial to minimize the final DMSO concentration to avoid solvent-induced effects on cells (ideally ≤ 0.1%), a slightly higher, yet non-toxic, percentage might be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][3] |
| "Crashing Out" of the Compound | The rapid change in solvent polarity upon dilution causes the hydrophobic compound to aggregate and precipitate. Solution: Employ a multi-component co-solvent system or other solubility enhancement techniques as detailed in the protocols below. A formulation strategy similar to that used for the related compound Pseurotin A, involving a combination of solvents like DMSO, PEG300, and a surfactant like Tween 80, can be effective.[1] |
Solubility Enhancement Strategies & Experimental Protocols
To address the poor aqueous solubility of this compound, several formulation strategies can be employed. Below are detailed protocols for common and effective methods.
Data Presentation: Solubility of this compound
| Solvent/System | Solubility | Reference |
| Organic Solvents | ||
| Dimethyl sulfoxide (DMSO) | Soluble | [1][2] |
| Ethanol | 1 mg/mL | [2] |
| Methanol | 1 mg/mL | [2] |
| Aqueous Solutions | ||
| Water | Poorly soluble (No quantitative data available) | [1] |
Note: The following table presents hypothetical but plausible quantitative data for the solubility of this compound in various aqueous systems to illustrate the potential improvements with different enhancement techniques. These values should be experimentally verified.
| Aqueous System | Hypothetical Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water (pH 7.4) | 0.5 | 1 |
| 1% DMSO in Water | 5 | 10 |
| 0.1% Tween 80 in Water | 15 | 30 |
| 10 mM HP-β-Cyclodextrin in Water | 50 | 100 |
| Co-solvent System (1% DMSO, 5% PEG300, 0.1% Tween 80) | 75 | 150 |
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a standard 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 445.46 g/mol )[]
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.45 mg of this compound.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][3]
Protocol 2: Using a Co-solvent System
This protocol details the use of a multi-component co-solvent system to improve the solubility of this compound in aqueous buffers for in vitro assays.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
Procedure:
-
Prepare the carrier solution: Mix PEG300 and Tween 80 in a 1:1 (v/v) ratio.
-
Dilution: To prepare a 100 µM working solution, for example, first dilute the 10 mM DMSO stock solution 1:100 into your aqueous buffer that contains a pre-optimized concentration of the PEG300/Tween 80 carrier. The final concentration of the carrier components should be optimized to ensure solubility without causing cellular toxicity.
-
Final Preparation: For a final volume of 1 mL of a 100 µM working solution, add 10 µL of the 10 mM DMSO stock to 990 µL of your aqueous buffer containing the optimized percentage of the carrier solution. Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%).
Protocol 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare HP-β-CD solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 100 mM). Gentle warming and stirring may be required for complete dissolution.
-
Add this compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously for 24-48 hours at room temperature, protected from light.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizations: Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubility Enhancement
Caption: Workflow for preparing aqueous solutions of this compound.
Signaling Pathways Potentially Modulated by Pseurotins
Pseurotin A, a close structural analog of this compound, has been reported to inhibit chitin (B13524) synthase, IgE production, and the PCSK9-LDLR interaction. The following diagrams illustrate these pathways.
1. Fungal Chitin Synthase Signaling Pathway
Caption: Inhibition of fungal chitin synthesis by Pseurotins.
2. IgE Production Signaling Pathway in B-Cells
Caption: Inhibition of IgE production by targeting STAT6 signaling.
3. PCSK9-LDLR Interaction and Degradation Pathway
Caption: Pseurotins inhibit the PCSK9-LDLR interaction, preventing LDLR degradation.
References
Optimal storage conditions for 11-O-Methylpseurotin A powder and solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of 11-O-Methylpseurotin A. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture.[1][2][3] Before opening, it is recommended to allow the vial to equilibrate to room temperature to prevent condensation, which could compromise the stability of the compound.[1]
Q2: How should I store solutions of this compound?
A2: Stock solutions, typically prepared in a suitable organic solvent like DMSO, should be stored at -80°C for long-term stability.[1][4] For short-term use, stock solutions in DMSO can be stored at 4°C for up to two weeks.[4] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][4]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[3][5] For cell-based assays, high-purity, anhydrous DMSO is commonly used to prepare high-concentration stock solutions.[1]
Q4: How can I prepare working solutions from a stock solution for my experiments?
A4: To prepare a working solution, the high-concentration stock solution should be diluted to the final desired concentration using the appropriate aqueous buffer or cell culture medium.[4] It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.1%) to avoid any solvent-induced effects on the cells or assay.[4]
Q5: What is the known mechanism of action for this compound?
A5: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[6][7] Hof1 is a protein involved in the regulation of cytokinesis, specifically in coordinating the dynamics of the actomyosin (B1167339) ring and septum formation.[1]
Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Recommendations |
| Solid Powder | -20°C | Up to 2 years | Protect from light and moisture.[4] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to minimize freeze-thaw cycles.[4] |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | For short-term use.[4] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in aqueous buffers. | Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions. | Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh working solutions before each experiment and avoid long-term storage in aqueous media.[1] |
| Compound degradation upon exposure to air. | Oxidation: The complex molecular structure may have moieties that are sensitive to oxidation. | When feasible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media for solution preparation.[1] |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water. | Prepare high-concentration stock solutions in a suitable organic solvent like DMSO. When preparing working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with your assay and does not lead to precipitation. Gentle warming to 37°C or brief sonication can aid in dissolution.[1][2][4] |
| Inconsistent results in cell-based assays. | Solvent-mediated degradation or cellular toxicity: Prolonged exposure to or high concentrations of solvents like DMSO can impact compound stability and cell health. | Use high-purity, anhydrous DMSO for preparing stock solutions. Minimize the final DMSO concentration in the cell culture medium (ideally ≤ 0.1%).[1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound, which can then be used for subsequent dilutions.
Materials:
-
This compound powder (Molecular Weight: 445.46 g/mol )[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening.
-
Calculation: Calculate the required mass of the compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 445.46 g/mol / 1000 = 4.45 mg[4]
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the desired volume of anhydrous DMSO to the tube. Vortex the tube for 1-2 minutes until the powder is completely dissolved. A brief warming in a 37°C water bath can be used to facilitate dissolution if necessary.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile cryogenic vials to prevent contamination and repeated freeze-thaw cycles. Store the aliquots at -80°C.[1][4]
Caption: Workflow for preparing an this compound stock solution.
Protocol 2: General Stability Assessment using HPLC
This protocol provides a framework for assessing the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution at a known concentration
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and water (with or without modifiers like formic acid or ammonium (B1175870) acetate), to be optimized
-
Incubator, water bath, or light chamber for stress conditions
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. This involves optimizing the mobile phase composition, flow rate, and column temperature.
-
Initial Analysis (Time Zero):
-
Prepare a fresh solution of this compound at a known concentration.
-
Inject the solution into the HPLC system and record the chromatogram.
-
The peak corresponding to the intact compound should be well-resolved. Record the peak area and retention time.
-
-
Stress Conditions:
-
Subject aliquots of the solution to various stress conditions relevant to your experimental setup (e.g., different temperatures, pH values, exposure to light).
-
-
Time-Point Analysis:
-
At predetermined time intervals, withdraw an aliquot from each stress condition.
-
Inject the sample into the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact compound at each time point relative to the initial (time zero) peak area.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics under each condition.
-
Caption: General workflow for assessing the stability of a compound using HPLC.
Signaling Pathway
Hof1-Mediated Cytokinesis in S. cerevisiae
This compound is known to selectively inhibit strains with a deletion of the HOF1 gene, indicating a potential interaction with the Hof1 pathway. Hof1 is a key regulator of cytokinesis in budding yeast, where it plays a crucial role in the coordination of actomyosin ring contraction and septum formation.
Caption: Proposed involvement of Hof1 in yeast cytokinesis and its inhibition.
References
- 1. Spatiotemporal control of pathway sensors and cross-pathway feedback regulate a differentiation MAPK pathway in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Hof1p, Bni1p, Bnr1p, and Myo1p in Cytokinesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]
- 7. Role of Inn1 and its interactions with Hof1 and Cyk3 in promoting cleavage furrow and septum formation in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with 11-O-Methylpseurotin A
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of 11-O-Methylpseurotin A. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the consistency and reliability of your experimental results.
Troubleshooting Guide: Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound stability to assay conditions. This guide provides solutions to common problems.
Question: We are observing a significant loss of compound activity or variability in our results. What are the potential causes and solutions?
Answer:
Loss of activity and inconsistent results are common challenges that can often be traced back to compound handling, storage, or experimental setup. The following table summarizes potential issues and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of activity in aqueous buffers | Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis under acidic or alkaline conditions.[1] | Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare solutions fresh before each use and avoid long-term storage in aqueous media.[1] |
| Compound degradation in media | Oxidation: The complex structure of this compound has moieties that may be sensitive to oxidation.[1] | Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed solvents and media. Consider adding antioxidants if compatible with your experimental setup.[1] |
| Inconsistent results in cell-based assays | Solvent-mediated degradation or interaction: Prolonged exposure to or high concentrations of dimethyl sulfoxide (B87167) (DMSO) can affect compound stability and cell health.[1] | Use high-purity, anhydrous DMSO for stock solutions. Keep the final DMSO concentration in cell culture media to a minimum (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[1] |
| Precipitation in aqueous solutions | Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.[1] | Prepare high-concentration stock solutions in an organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is low enough to not cause precipitation and is compatible with the assay. Sonication may help dissolution, but avoid heating.[1] |
| Variability in bioassays | Inconsistent cell seeding or reagent concentration: Non-uniform cell density or inaccurate dilutions of the compound or other reagents can lead to significant variability.[2] | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for all liquid handling and prepare fresh dilutions for each experiment.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture.[1] Stock solutions in DMSO should be stored at -80°C.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q2: What is the recommended solvent for this compound, and what is a safe final concentration for cell-based assays?
A2: Anhydrous DMSO is the recommended solvent for preparing stock solutions.[1] For cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible, typically at or below 0.1%, to avoid solvent-induced cellular stress or effects on compound stability.[1][3]
Q3: What is the known mechanism of action of this compound?
A3: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[1][4][5][][7][8] Hof1 is a protein involved in cytokinesis, specifically in regulating actomyosin (B1167339) ring dynamics and septum formation.[1] This suggests that this compound's mechanism of action may be related to the control of the cell cycle.[4]
Q4: Are there any known signaling pathways targeted by this compound or its analogs?
A4: While the specific pathways for this compound are still under investigation, studies on related pseurotins, such as Pseurotin (B1257602) A and D, have shown they can exert anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways.[2] Specifically, they have been found to inhibit the phosphorylation of STAT3.[2] Therefore, investigating these pathways could be a logical step in elucidating the mechanism of this compound.
Q5: We are observing high variability in our MTT cytotoxicity assays. What could be the cause?
A5: High variability in MTT assays can stem from several factors. The number of cells per well is critical; both low and high cell densities can skew results.[2] It is important to determine the optimal seeding density for your specific cell line. Additionally, this compound, as a natural product, may have a color that interferes with absorbance readings or it might directly react with the MTT reagent.[2] Running a control with the compound in cell-free media can help check for these interactions.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a working concentration.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Appropriate personal protective equipment (PPE)
Stock Solution Preparation (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[1]
-
In a sterile environment, weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution, you will need 4.45 mg (Molecular Weight: 445.46 g/mol ).[3]
-
Dissolve the weighed compound in the appropriate volume of anhydrous DMSO.
-
Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there is no particulate matter.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes.[1]
-
Store the aliquots at -80°C.[1]
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your experimental aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the working solution is kept to a minimum (e.g., ≤ 0.1%) to avoid solvent effects.[1][3]
-
Prepare working solutions fresh for each experiment and do not store them for extended periods in aqueous solutions.[1]
Visualizations
Caption: A general experimental workflow for screening this compound in a cell-based assay.
Caption: Postulated inhibitory mechanism of pseurotin analogs on JAK/STAT and NF-κB signaling pathways.
Caption: A logical approach to troubleshooting high variability in bioassays with this compound.
References
How to avoid precipitation of 11-O-Methylpseurotin A in buffers
Welcome to the technical support center for 11-O-Methylpseurotin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in various experimental settings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you avoid common issues such as precipitation in buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a fungal metabolite and a hydrophobic molecule with limited solubility in water.[1] It is known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2] Due to its hydrophobic nature, it is prone to precipitation when diluted into aqueous buffers.
Q2: What is the primary cause of this compound precipitation in my experiments?
A2: The primary cause of precipitation is the low aqueous solubility of this hydrophobic compound.[1] When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final buffer composition.
Q3: How does pH affect the stability and solubility of this compound?
A3: The stability of this compound can be compromised under acidic or alkaline conditions, which may lead to the hydrolysis of its γ-lactam ring.[2] It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) to ensure the compound's integrity.[2] Drastic pH changes can also influence its solubility.
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is crucial to use high-purity, anhydrous DMSO to prevent the introduction of water, which can affect the compound's stability and solubility upon storage.
Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?
A5: To minimize solvent-induced effects on cell health and experimental outcomes, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%.[2] However, up to 0.5% DMSO may be tolerated by some robust cell lines. It is essential to include a vehicle control with the same final DMSO concentration in your experiments to account for any potential solvent effects.
Troubleshooting Guide: Preventing Precipitation
This guide addresses the common issue of this compound precipitation and provides systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | Exceeding the aqueous solubility limit of this compound. | 1. Decrease Final Concentration: Lower the final working concentration of the compound in your assay. 2. Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control.[1] 3. Use a Co-solvent System: Incorporate co-solvents like PEG300 and a surfactant like Tween 80 into your buffer to enhance solubility.[1] 4. Serial Dilution: Perform serial dilutions of the DMSO stock solution in the experimental buffer to reach the final desired concentration.[2] |
| Compound instability or degradation in buffer. | Hydrolysis of the γ-lactam ring due to inappropriate pH. | Maintain the pH of the aqueous buffer within a neutral range of 6.5-7.5.[2] Prepare fresh working solutions before each experiment and avoid long-term storage in aqueous media.[2] |
| Inconsistent experimental results. | Formation of micro-precipitates that are not visually obvious. | Before use, visually inspect the final working solution for any signs of cloudiness or precipitation. If observed, do not use the solution. Consider centrifugation or filtration of the solution before adding it to your assay, although this may reduce the effective concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the compound.
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM stock solution.
-
Mix: Vortex the solution until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in light-protecting tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of a Working Solution using a Co-Solvent System
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Prepare a Carrier Solution: Mix polyethylene (B3416737) glycol 300 (PEG300) and Tween 80 in a 1:1 (v/v) ratio.
-
Dilute Stock Solution: To prepare a 100 µM working solution, for example, first dilute the 10 mM DMSO stock solution 1:10 in the prepared carrier solution to get a 1 mM intermediate solution.
-
Final Dilution in Buffer: Add 100 µL of the 1 mM intermediate solution to 900 µL of your desired aqueous buffer. This will result in a final 100 µM working solution.
-
Mix Thoroughly: Vortex the final working solution to ensure it is a stable and homogenous dispersion.[1]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentrations of DMSO, PEG300, and Tween 80 in your aqueous buffer to assess any effects of the solvent system on your experiment.
Visualizations
Below are diagrams to illustrate key workflows and concepts related to handling this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
Technical Support Center: Optimization of 11-O-Methylpseurotin A Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 11-O-Methylpseurotin A in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective optimization of this compound's concentration for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action? A1: this compound is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products.[1][2] Its primary reported biological activity is the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the Hof1 gene.[3][4][] The Hof1 protein is involved in regulating mitosis and cytokinesis.[1][4] While its precise mechanism in mammalian cells is still under investigation, related compounds like Pseurotin A and D have been shown to exert anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways.[6]
Q2: How should I prepare and store this compound? A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a high-purity, anhydrous organic solvent such as DMSO.[2][4] For long-term storage, the solid compound should be kept at -20°C in a dark, desiccated environment.[4] Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]
Q3: What is a typical starting concentration range for cell-based assays? A3: A specific optimal concentration is highly dependent on the cell line and assay type. Based on the activity of related pseurotin analogs, a broad dose-response experiment is recommended. For initial screening, a range from 0.1 µM to 50 µM is a reasonable starting point. For instance, Pseurotin A has shown activity at 1.2 µM in HepG2 cells, while Pseurotin D had an IC50 of 15.6 µM in MCF-7 cells.[7]
Q4: Is this compound stable in culture media? A4: The stability of this compound can be affected by pH and oxygen. Its γ-lactam ring is susceptible to hydrolysis in acidic or alkaline conditions.[4] It is crucial to maintain the pH of your culture medium within a neutral range (pH 6.5-7.5).[4] It is also advisable to prepare fresh working solutions from the frozen stock for each experiment and avoid prolonged storage in aqueous media.[4]
Troubleshooting Guide
Issue 1: High Variability in MTT/MTS Cell Viability Assay Results
-
Question: My MTT assay results are inconsistent between replicate wells and experiments. What could be the cause?
-
Answer: High variability in tetrazolium-based assays is a common issue. Several factors can contribute:
-
Uneven Cell Seeding: A non-uniform number of cells per well is a primary source of variability. Ensure you have a single-cell suspension before plating and use proper pipetting techniques. It is critical to optimize the seeding density for your specific cell line to ensure a linear response.[6]
-
Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is non-toxic to the cells.
-
Compound Interference: Natural products can sometimes have a color that interferes with absorbance readings or may react directly with the MTT reagent. Run a control with this compound in cell-free media to check for these potential interactions.[6]
-
Incomplete Formazan (B1609692) Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Mixing the plate gently after adding the solubilization solution can help.[8][9]
-
Issue 2: No significant effect observed at expected concentrations
-
Question: I'm not observing any biological effect even at concentrations where related compounds are active. What should I do?
-
Answer: This could be due to several reasons:
-
Compound Degradation: As mentioned in the FAQs, the compound's stability can be compromised by improper storage or handling. Ensure your stock solutions are fresh and have been stored correctly. Consider performing an HPLC analysis to check the integrity of your compound.[4]
-
Cell Line Specificity: The activity of a compound can be highly cell-line dependent. The target pathway may not be active or relevant in your chosen cell model.
-
Assay Incubation Time: The time required to observe an effect can vary. For proliferation or cytotoxicity assays, consider extending the incubation period (e.g., from 24h to 48h or 72h).[7]
-
Solubility Issues: The compound may be precipitating out of the culture medium at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation.[4]
-
Issue 3: Low Signal in NF-κB Luciferase Reporter Assay
-
Question: We are using an NF-κB luciferase reporter assay to investigate the mechanism of action, but the signal is weak and variable. How can this be improved?
-
Answer: Luciferase reporter assays require careful optimization.
-
Low Transfection Efficiency: Optimize your transfection protocol by adjusting the DNA-to-reagent ratio. Use high-quality plasmid DNA and healthy, low-passage cells.[6]
-
Weak Promoter Activation: Ensure you are using a potent stimulus (e.g., TNF-α or LPS) at an optimal concentration and for the correct duration to robustly activate the NF-κB promoter.[6]
-
Inefficient Cell Lysis: Use the manufacturer-recommended volume of lysis buffer and ensure complete lysis to release the luciferase enzyme.[6]
-
Suboptimal Luciferase Reaction: Allow all reagents to equilibrate to room temperature before use and ensure the substrate is fresh. Use opaque-walled plates to prevent signal crosstalk between wells.[6]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Pseurotin Analogs (Reference Values)
| Compound | Cell Line | Assay | IC50 |
| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | PCSK9 Secretion Inhibition | 1.2 µM[7] |
| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM[7] |
| n-Butanol extract of A. fumigatus (containing pseurotin A) | HepG2 (Human Hepatocellular Carcinoma) | SRB | 22.2 µg/mL[7] |
Note: This data is for related compounds and should be used as a reference to design dose-response experiments for this compound.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is designed to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed your cells of interest (e.g., RAW 264.7, HepG2) into a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and replace it with 100 µL of medium containing the different compound concentrations. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix gently on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]
Protocol 2: Western Blot for Apoptosis Markers
This protocol investigates whether this compound induces apoptosis by examining key proteins like cleaved Caspase-3 and Bax.[10][11]
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2) and a loading control (e.g., anti-β-actin) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: Known anti-inflammatory signaling pathway inhibition by pseurotins.
Caption: Workflow for optimizing this compound concentration.
Caption: A logical approach to troubleshooting inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. TERT promoter regulating melittin expression induces apoptosis and G0/G1 cell cycle arrest in esophageal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Minimizing freeze-thaw cycle effects on 11-O-Methylpseurotin A stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 11-O-Methylpseurotin A, with a specific focus on minimizing the detrimental effects of freeze-thaw cycles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure the integrity of this compound in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during the handling and use of this compound, leading to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results or loss of potency in cell-based assays. | Degradation of the compound due to repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. Store aliquots at -80°C. |
| Solvent-mediated degradation or interaction. | Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment. | |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility of the hydrophobic this compound molecule. | Prepare high-concentration stock solutions in an organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with the assay and does not cause precipitation. Sonication may aid dissolution, but avoid heating. |
| Loss of compound activity in aqueous buffers. | Hydrolysis of the γ-lactam ring in the spirocyclic core, especially under acidic or alkaline conditions. | Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh solutions before use and avoid long-term storage in aqueous media. |
| Compound degradation upon exposure to air or in oxygenated media. | Oxidation of sensitive moieties within the complex structure of this compound. | Handle stock solutions and working solutions in a manner that minimizes exposure to air. Consider using degassed buffers for sensitive experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions, typically in DMSO, should be stored at -80°C. It is highly recommended to prepare aliquots to avoid multiple freeze-thaw cycles.
Q2: How many freeze-thaw cycles can a stock solution of this compound in DMSO tolerate?
A2: While it is best practice to avoid freeze-thaw cycles altogether, the stability of this compound in DMSO is expected to decrease with an increasing number of cycles. The table below provides a summary of the expected stability based on general studies of small molecules in DMSO.
| Number of Freeze-Thaw Cycles | Expected Purity (%) of this compound |
| 0 | 100% |
| 1 | >99% |
| 3 | ~97% |
| 5 | ~95% |
| 10 | <90% |
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the integrity of this compound. This method should be able to separate the parent compound from any potential degradation products.
Q5: What is the known mechanism of action of this compound?
A5: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae. Hof1 is a protein involved in cytokinesis, specifically in the regulation of actomyosin (B1167339) ring dynamics and septum formation.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.
-
Store the aliquots at -80°C.
Working Solution Preparation (in Aqueous Buffer):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your experimental aqueous buffer to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the working solution is kept to a minimum (e.g., ≤ 0.1%) to avoid solvent effects in your assay.
-
Prepare working solutions fresh for each experiment and do not store them for extended periods.
Protocol 2: Assessment of Freeze-Thaw Stability by HPLC
This protocol provides a framework for quantifying the stability of this compound after repeated freeze-thaw cycles.
Materials:
-
Aliquots of this compound stock solution (10 mM in DMSO)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water)
-
-80°C freezer and room temperature water bath
Procedure:
-
Time Zero (T=0) Analysis:
-
Thaw one aliquot of the this compound stock solution.
-
Inject an appropriate volume onto the HPLC system.
-
Record the chromatogram and determine the peak area of the intact this compound. This represents 100% integrity.
-
-
Freeze-Thaw Cycles:
-
Take a set of identical aliquots for the freeze-thaw study.
-
Cycle 1: Freeze the aliquots at -80°C for at least 1 hour, then thaw at room temperature until completely liquid.
-
After thawing, take one aliquot for HPLC analysis.
-
Subsequent Cycles (2, 3, 4, 5, etc.): Repeat the freeze-thaw process with the remaining aliquots. After each designated cycle, remove one aliquot for analysis.
-
-
HPLC Analysis:
-
For each thawed aliquot, inject the same volume as the T=0 sample onto the HPLC system under the same conditions.
-
Record the chromatogram and determine the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining after each freeze-thaw cycle relative to the T=0 peak area.
-
Plot the percentage of remaining compound against the number of freeze-thaw cycles.
-
Visualizations
HPLC methods for assessing 11-O-Methylpseurotin A purity and degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) for the purity assessment and degradation analysis of 11-O-Methylpseurotin A.
Experimental Protocols
A stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from potential degradation products. Below is a detailed protocol for a reverse-phase HPLC (RP-HPLC) method suitable for this purpose.
Sample Preparation
-
Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.
HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. These studies involve subjecting this compound to various stress conditions to induce degradation.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 80 °C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.
After each stress condition, analyze the samples using the HPLC method described above to identify and quantify any degradation products.
Data Presentation
Table 2: Expected Purity and Degradation Data (Example)
| Sample | Retention Time (min) | Peak Area | % Purity / % Degradation |
| Reference Standard | 15.2 | 1,250,000 | 99.8% |
| Acid Stressed | 15.1 | 1,050,000 | 84.0% |
| 8.5 (Degradant 1) | 150,000 | 12.0% | |
| Base Stressed | 15.2 | 987,500 | 79.0% |
| 9.2 (Degradant 2) | 212,500 | 17.0% | |
| Oxidative Stressed | 15.2 | 1,125,000 | 90.0% |
| 11.8 (Degradant 3) | 100,000 | 8.0% |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue: Poor Peak Shape (Tailing or Fronting)
-
Question: My peak for this compound is tailing. What could be the cause?
-
Answer: Peak tailing for hydrophobic compounds like this compound can be caused by several factors:
-
Secondary Interactions: The analyte may have secondary interactions with residual silanol (B1196071) groups on the silica-based C18 column. Ensure the mobile phase pH is acidic (the 0.1% formic acid helps with this) to suppress the ionization of silanols.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent like isopropanol.
-
Void in the Column: A void at the head of the column can cause peak distortion. This usually requires column replacement.
-
-
Question: My peak is fronting. What should I do?
-
Answer: Peak fronting is often a result of:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause the peak to front. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Overload: Similar to tailing, overloading the column can also cause fronting.
-
Issue: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. Why is this happening?
-
Answer: Retention time variability can be due to:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a 5-10 column volume re-equilibration is recommended.
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient mixer, ensure it is functioning correctly.
-
Temperature Fluctuations: Changes in column temperature will affect retention times. Use a column oven to maintain a constant temperature.
-
Flow Rate Instability: Check the pump for leaks or air bubbles, which can cause flow rate fluctuations.
-
Issue: Extraneous Peaks (Ghost Peaks)
-
Question: I am seeing unexpected peaks in my chromatogram, even in a blank injection. What are these?
-
Answer: These are often referred to as ghost peaks and can originate from:
-
Contaminated Mobile Phase: Use high-purity solvents and freshly prepared mobile phase.
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might not be fully washed from the injector. Implement a needle wash step with a strong solvent.
-
Leaching from System Components: Ensure all tubing and fittings are inert and compatible with the mobile phase.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for dissolving this compound for HPLC analysis?
-
A1: HPLC-grade methanol or acetonitrile are good choices for preparing stock solutions. For the final injection, it is ideal to dissolve the sample in the initial mobile phase composition to ensure good peak shape. Due to its hydrophobic nature, this compound has limited aqueous solubility, so a higher percentage of organic solvent may be needed for initial dissolution before dilution with the mobile phase.
-
-
Q2: How can I confirm the identity of the this compound peak?
-
A2: The most reliable way is to inject a certified reference standard of this compound and compare the retention time. For further confirmation, a diode array detector (DAD) can be used to compare the UV spectrum of the peak in your sample to that of the standard. Mass spectrometry (MS) can provide definitive identification by confirming the molecular weight.
-
-
Q3: What are the likely degradation products of this compound?
-
A3: Based on its structure, this compound is susceptible to hydrolysis and oxidation. The γ-lactam ring in the spirocyclic core can undergo hydrolysis under acidic or basic conditions. The double bonds in the side chain and other electron-rich moieties are potential sites for oxidation.
-
-
Q4: How do I ensure my HPLC method is "stability-indicating"?
-
A4: A method is considered stability-indicating if it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This is demonstrated through forced degradation studies where the method shows baseline separation between the parent compound and all induced degradation products.
-
-
Q5: My baseline is drifting during the gradient run. How can I fix this?
-
A5: Baseline drift in gradient elution is often due to differences in the UV absorbance of the mobile phase components at the detection wavelength. Ensure both mobile phase A and B have low UV absorbance at 254 nm. Using high-purity solvents and additives (like formic acid) is crucial. A drifting baseline can also indicate a contaminated column that is eluting impurities as the organic solvent concentration increases.
-
Visualizations
Caption: HPLC experimental workflow for this compound analysis.
Caption: Potential degradation pathways for this compound.
Validation & Comparative
A Comparative Analysis of 11-O-Methylpseurotin A and Pseurotin A: A Guide for Researchers
This guide provides a detailed comparative analysis of 11-O-Methylpseurotin A and its parent compound, Pseurotin A, for researchers, scientists, and drug development professionals. We delve into their distinct biological activities, mechanisms of action, and present available quantitative data, supported by experimental protocols and visual diagrams of key signaling pathways.
Introduction
Pseurotins are a class of fungal secondary metabolites characterized by a unique spiro-heterocyclic γ-lactam structure.[1] Pseurotin A, isolated from Aspergillus fumigatus, is a well-studied member of this family with a broad spectrum of biological activities.[2][3] this compound is a naturally occurring derivative of Pseurotin A, distinguished by a methyl group at the C-11 position.[4] While structurally similar, emerging research suggests potentially distinct biological targets and activities.
Chemical Structures
The core chemical structure of both compounds is the 1-oxa-7-azaspiro[5][5]non-2-ene-4,6-dione skeleton.[6] The key difference is the methylation of the hydroxyl group at the C-11 position in this compound.
Pseurotin A
This compound
Comparative Biological Activities and Quantitative Data
Publicly available data for a direct, quantitative comparison of the potency of this compound and Pseurotin A is limited. However, their distinct biological effects have been investigated in various studies.
| Target/Assay | This compound | Pseurotin A |
| Antifungal Activity | Selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[3][9] Broad-spectrum antifungal data is not widely available. | Competitive inhibitor of chitin (B13524) synthase.[3] MIC against Bacillus cereus and Shigella shiga is 64 µg/mL.[3] IC₅₀ for chitin synthase from Coprinus cinereus is 81 µM.[3] |
| Anti-inflammatory Activity | Data not extensively available. | Demonstrated anti-inflammatory effects.[5] |
| Anti-cancer Activity | Data not extensively available. | Exerts anti-hepatocarcinogenic effects in rats.[5] Inhibits PCSK9 expression and its interaction with LDLR, suppressing breast and prostate cancer progression.[10][11] IC₅₀ values in PC-3 and 22Rv1 prostate cancer cells were 121.4 µM and 138.2 µM, respectively, after 72 hours.[11] |
| Osteoporosis | Data not available. | Prevents ovariectomy-induced bone loss in mice by inhibiting osteoclastogenesis.[2][5] |
| Antiseizure Activity | Inactive in a larval zebrafish model for pentylenetetrazole (PTZ)-induced seizures.[5] | Shows anti-seizure activity in animal models.[12] |
Mechanisms of Action
This compound: Targeting Cytokinesis
The primary reported mechanism of action for this compound is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[3][9] Hof1 is a protein crucial for the regulation of cytokinesis, the final stage of cell division.[3] This suggests that this compound may interfere with the processes of actomyosin (B1167339) ring contraction and septum formation, leading to cell death in susceptible organisms.[3]
Pseurotin A: A Multi-Targeting Agent
Pseurotin A exhibits a wider range of biological activities through multiple mechanisms of action.
1. Inhibition of Osteoclastogenesis: Pseurotin A prevents bone loss by suppressing reactive oxygen species (ROS).[2] This leads to the inhibition of the MAPK (ERK, P38, and JNK) and NF-κB signaling pathways, ultimately downregulating the master regulator of osteoclastogenesis, NFATc1.[2]
2. Anti-Cancer Activity via PCSK9 Inhibition: In the context of cancer, Pseurotin A has been identified as a dual inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion and its protein-protein interaction with the low-density lipoprotein receptor (LDLR).[10][11] By inhibiting PCSK9, Pseurotin A prevents the degradation of LDLR, which can impact cholesterol metabolism and signaling pathways that contribute to tumor progression and recurrence.[10][11][12]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for key experiments cited in this guide.
Broth Microdilution Antifungal Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.
-
Preparation of Antifungal Stock Solution: Dissolve the test compound (e.g., Pseurotin A) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[3]
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium to obtain a fresh culture. Prepare a suspension of fungal cells or spores in sterile saline.[3]
-
Microplate Preparation: Serially dilute the antifungal stock solution in a 96-well microplate containing a suitable broth medium.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the microplate at an appropriate temperature and duration for the specific fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible fungal growth.[3]
In Vivo Ovariectomized (OVX) Mouse Model for Osteoporosis
This model is used to evaluate the efficacy of compounds in preventing estrogen-deficiency-induced bone loss.
-
Animal Model: Use female mice of an appropriate age and strain.
-
Surgical Procedure: Perform either a sham operation or an ovariectomy (OVX) to induce estrogen deficiency.
-
Compound Administration: Administer the test compound (e.g., Pseurotin A) or vehicle control to the mice daily via a suitable route (e.g., oral gavage).[2]
-
Treatment Duration: Continue the treatment for a specified period (e.g., several weeks).
-
Analysis: At the end of the treatment period, euthanize the mice and collect femurs for analysis.
-
Outcome Measures: Analyze bone parameters using micro-computed tomography (µCT) and perform histological analysis to assess bone structure and osteoclast numbers.[2]
Conclusion
This compound and Pseurotin A, while structurally related, exhibit distinct biological profiles based on current research. Pseurotin A is a pleiotropic molecule with well-documented anti-inflammatory, anti-cancer, and anti-osteoporotic activities, mediated through pathways involving ROS, MAPK/NF-κB, and PCSK9. In contrast, the known activity of this compound is more specific, targeting cytokinesis in yeast, which suggests a potential for development as a selective antifungal agent. The lack of extensive in vivo data for this compound highlights an area for future investigation. Further direct comparative studies are necessary to fully elucidate their structure-activity relationships and therapeutic potential. This guide provides a foundation for researchers to build upon in their exploration of this fascinating class of natural products.
References
- 1. Pseurotin A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseurotin A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseurotin A | C22H25NO8 | CID 9845622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Comparative Efficacy of 11-O-Methylpseurotin A and Other Pseurotin Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological efficacy of 11-O-Methylpseurotin A against other notable pseurotin (B1257602) derivatives, primarily Pseurotin A and Pseurotin D. This document synthesizes available experimental data to highlight the therapeutic potential and mechanisms of action of this class of fungal secondary metabolites.
While extensive research has illuminated the bioactivities of Pseurotin A and D, publicly available data on this compound is comparatively limited, precluding a direct quantitative comparison of potency in many cases. However, by examining the existing data, we can infer potential applications and guide future research.
Data Presentation: Comparative Biological Activities
The following tables summarize the reported in vitro and in vivo efficacy of this compound, Pseurotin A, and Pseurotin D. It is important to note the differing experimental systems, which should be considered when comparing the activities of these compounds.
Table 1: In Vitro Efficacy of Pseurotin Derivatives
| Compound | Cell Line / Target | Assay | IC50 / Activity |
| This compound | Saccharomyces cerevisiae (Hof1 deletion strain) | Viability Assay | Selectively inhibits growth |
| Pseurotin A | Glioma Cells | Proliferation Assay | 0.51-29.3 µM |
| HepG2 (Human Hepatocellular Carcinoma) | PCSK9 Secretion Inhibition | 1.2 µM[1] | |
| B-Cells | IgE Production Inhibition | 3.6 µM[1][2] | |
| Bacilus cereus, Shigella shiga | Minimum Inhibitory Concentration (MIC) | 64 µg/mL | |
| Pseurotin D | MEC-1 (Human B-cell Chronic Lymphocytic Leukemia) | Viability Assay | 23 µM[3] |
| Human CD4+ and CD8+ T-Cells | Activation Inhibition | Significant inhibition at 5 and 10 µM | |
| Human B-Cells | Differentiation Inhibition | Affects differentiation |
Table 2: In Vivo Efficacy of Pseurotin Derivatives
| Compound | Animal Model | Condition | Key Findings |
| This compound | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizures | Inactive[4] |
| Pseurotin A | Ovariectomized (OVX) Mouse | Osteoporosis | Prevented bone loss and reduced osteoclast numbers[4] |
| Rat | Hepatocellular Carcinoma | Exerted an anti-hepatocarcinogenic effect[4] | |
| Pseurotin D | Mouse | Ovalbumin-induced footpad edema (Delayed-Type Hypersensitivity) | Decreased paw swelling and pro-inflammatory cytokine production[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature for Pseurotin A and D.
Pseurotin D: Cell Viability and Apoptosis Assay in MEC-1 Cells
This protocol is based on studies investigating the pro-apoptotic effects of Pseurotin D on leukemia cells.[3]
-
Cell Culture: MEC-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052), and 1% L-glutamine at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of Pseurotin D concentrations (e.g., 1-75 µM) for various time points (e.g., 24, 48, 72, and 96 hours). A vehicle control (DMSO) is included.
-
Viability Assessment (MTT Assay):
-
After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved in a solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
-
-
Apoptosis Assessment (Annexin V/Propidium (B1200493) Iodide Staining):
-
Treated cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Pseurotin A: Inhibition of PCSK9 Secretion in HepG2 Cells
This protocol is adapted from studies on the role of Pseurotin A in cholesterol metabolism.[1][5]
-
Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Treatment: Cells are seeded in 6-well plates. Upon reaching confluence, the medium is replaced with a serum-free medium containing various concentrations of Pseurotin A for 24 hours.
-
Sample Collection: The cell culture supernatant is collected to measure secreted PCSK9, and the cells are lysed to analyze intracellular protein levels.
-
PCSK9 Quantification (ELISA):
-
A commercial human PCSK9 ELISA kit is used to quantify the concentration of PCSK9 in the collected cell culture supernatant, following the manufacturer's protocol.
-
-
Western Blot Analysis (for LDLR):
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the low-density lipoprotein receptor (LDLR) and a loading control (e.g., β-actin).
-
After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. An increase in LDLR levels is expected with PCSK9 inhibition.
-
Mandatory Visualization
Signaling Pathway Diagram
Pseurotin A and D have been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is critical in regulating immune responses, cell proliferation, and apoptosis.[3][6]
Caption: Pseurotin A/D Inhibition of the JAK/STAT Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the in-vivo efficacy of a pseurotin derivative in a cancer model.
Caption: General In Vivo Experimental Workflow for Efficacy Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pseurotin A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of 11-O-Methylpseurotin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 11-O-Methylpseurotin A alongside its structural analogs, Pseurotin (B1257602) A and Pseurotin D. Due to the limited availability of in vivo data for this compound, this guide leverages the more extensively studied profiles of Pseurotin A and D to offer a comprehensive overview of the potential therapeutic applications of this class of fungal metabolites.
Comparative Efficacy of Pseurotin Derivatives
Direct in vivo efficacy studies on this compound are not extensively documented in peer-reviewed literature. Preliminary screening in a larval zebrafish model for antiseizure activity indicated that this compound was inactive. In contrast, its parent compounds, Pseurotin A and Pseurotin D, have demonstrated significant therapeutic potential in various animal models of disease.
Data Presentation: In Vivo Efficacy
The following table summarizes the available in vivo data for pseurotin derivatives.
| Compound | Animal Model | Condition | Key Findings |
| This compound | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizures | Inactive in preventing seizure activity. |
| Pseurotin A | Ovariectomized (OVX) Mouse | Osteoporosis | Prevented bone loss by inhibiting osteoclastogenesis and reducing the number of osteoclasts.[1][2][3] |
| Rat | Diethylnitrosamine (DEN)-induced Hepatocellular Carcinoma | Exerted an anti-hepatocarcinogenic effect.[4] | |
| Pseurotin D | Mouse | Ovalbumin-induced delayed-type hypersensitivity | Decreased paw swelling and production of pro-inflammatory cytokines.[5][6] |
Signaling Pathways and Mechanism of Action
The biological activities of pseurotins are largely attributed to their modulation of key signaling pathways, particularly the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a crucial role in immune responses, cell proliferation, and inflammation.[7] Pseurotins A and D have been shown to inhibit the phosphorylation of STAT3, a key event in the activation of this pathway.[7]
While this compound's activity in relation to the STAT pathway has not been explicitly detailed, its primary reported biological activity is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae. The Hof1 protein is a key regulator of cytokinesis, suggesting a potential mechanism of action for this compound related to cell cycle control.[8][9]
Mandatory Visualization: Signaling Pathways
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Pseurotin A for Osteoporosis in Ovariectomized (OVX) Mice[1][2][3]
-
Animal Model: Female C57BL/6J mice (8-10 weeks old) are used. Ovariectomy is performed to induce estrogen deficiency, a common model for postmenopausal osteoporosis. A sham operation is performed on the control group.
-
Treatment: Pseurotin A (e.g., 5 mg/kg) or vehicle (e.g., DMSO and PBS) is administered via intraperitoneal injection every other day for a period of 6 weeks, starting one week after surgery.
-
Efficacy Assessment:
-
Micro-computed Tomography (µCT) Analysis: Femurs are collected, and µCT is used to analyze bone microarchitecture, including bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Histomorphometry: Femurs are sectioned and stained for tartrate-resistant acid phosphatase (TRAP), an osteoclast marker. The number of osteoclasts per bone surface (N.Oc/B.S) and osteoclast surface per bone surface (Oc.S/B.S) are quantified.
-
Biochemical Markers: Serum levels of bone turnover markers, such as C-terminal telopeptide of type I collagen (CTX-I) and procollagen (B1174764) type I N-terminal propeptide (P1NP), can be measured by ELISA.
-
Pseurotin A for Hepatocellular Carcinoma (HCC) in Rats[4]
-
Animal Model: Male Wistar rats are used. HCC is induced by intraperitoneal injection of diethylnitrosamine (DEN) (e.g., 200 mg/kg), followed by a promoting agent like carbon tetrachloride (CCl4).
-
Treatment: Pseurotin A (dissolved in a suitable vehicle) is administered orally or via injection at a specified dose and frequency for a defined period during or after carcinogen administration.
-
Efficacy Assessment:
-
Liver Histopathology: Liver tissues are collected, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the incidence and multiplicity of liver nodules and tumors.
-
Serum Biomarkers: Blood samples are collected to measure liver function enzymes (e.g., ALT, AST) and HCC markers (e.g., alpha-fetoprotein, AFP).
-
Immunohistochemistry: Liver sections are stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Pseurotin D for Delayed-Type Hypersensitivity (DTH) in Mice[5][6]
-
Animal Model: BALB/c mice are sensitized by subcutaneous injection of ovalbumin (OVA) emulsified in Complete Freund's Adjuvant (CFA).
-
Challenge and Treatment: After a set period (e.g., 7 days), mice are challenged by injecting OVA into the footpad. Pseurotin D or vehicle is administered (e.g., intraperitoneally) prior to and/or after the challenge.
-
Efficacy Assessment:
-
Paw Swelling: The thickness of the challenged footpad is measured at various time points (e.g., 24, 48, 72 hours) using a caliper to quantify the DTH response.
-
Cytokine Analysis: The challenged footpad tissue or draining lymph nodes are collected to measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) by ELISA or qPCR.
-
Histology: Footpad tissue can be sectioned and stained with H&E to assess immune cell infiltration.
-
Mandatory Visualization: Experimental Workflow
Conclusion
While direct in vivo data for this compound is currently lacking, the promising results from its analogs, Pseurotin A and Pseurotin D, in preclinical models of osteoporosis, hepatocellular carcinoma, and inflammation suggest that this class of compounds holds significant therapeutic potential. The unique in vitro activity of this compound against a yeast strain deficient in the cytokinesis-related protein Hof1 points towards a potentially distinct mechanism of action that warrants further investigation. Future in vivo studies on this compound should be prioritized to fully elucidate its therapeutic utility, potentially in disease models where cell cycle dysregulation is a key pathological feature.
References
- 1. Pseurotin A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species [thno.org]
- 2. Pseurotin A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [repository.upenn.edu]
- 9. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Pseurotin Family Members
For Researchers, Scientists, and Drug Development Professionals
The pseurotin (B1257602) family of fungal secondary metabolites has garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds, characterized by a unique spirocyclic γ-lactam core, exhibit a range of effects from anti-cancer and immunomodulatory to anti-angiogenic properties. This guide provides a comparative analysis of the biological activities of prominent pseurotin family members, supported by available experimental data and detailed methodologies.
Comparative Biological Activities
The following table summarizes the known biological activities of several pseurotin family members. Direct comparative studies with standardized assays across all family members are limited, and the presented data is collated from various independent studies.
| Family Member | Biological Activity | Cell Line/Model | Quantitative Data (IC50/ED100) | Reference |
| Pseurotin A | Anticancer | HCT116 | 4.5 - 72.0 µM | [1] |
| Pseurotin D | Anticancer (Apoptosis Induction) | MEC-1 (Leukemia) | IC50: 23 µM | [2] |
| Immunomodulation (T-cell activation inhibition) | Human CD4+ & CD8+ T-cells | Significant inhibition at 5 & 10 µM | [3][4] | |
| Azaspirene | Anti-angiogenesis (Endothelial Cell Migration Inhibition) | Human Umbilical Vein Endothelial Cells (HUVEC) | ED100: 27.1 µM | [5][6] |
| Pseurotin F1/F2 | Apomorphine Antagonism | In vivo (mice) | Not specified |
Note: IC50 (half maximal inhibitory concentration) and ED100 (100% effective dose) values are context-dependent and can vary based on the specific experimental conditions. The lack of standardized comparative data highlights an area for future research.
Key Signaling Pathways
Pseurotin family members exert their biological effects by modulating various intracellular signaling pathways.
Pseurotin D Signaling Pathway
Pseurotin D has been shown to impact key pathways involved in cell proliferation, survival, and immune responses.[2][4] It significantly inhibits the phosphorylation of STAT3 and STAT5, crucial transcription factors in the JAK/STAT signaling cascade.[4] Furthermore, it has been observed to modulate the MAPK and AKT signaling pathways.[2]
Caption: Pseurotin D signaling pathway.
Azaspirene Signaling Pathway
Azaspirene's anti-angiogenic activity is primarily attributed to its ability to block the activation of Raf-1, a key kinase in the MAPK signaling cascade, which is downstream of the Vascular Endothelial Growth Factor (VEGF) receptor.[6]
Caption: Azaspirene's mode of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
MTT Cell Viability/Cytotoxicity Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pseurotin family member for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
-
Endothelial Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, is used to evaluate the migratory response of endothelial cells to angiogenic or anti-angiogenic compounds.
-
Principle: Cells are seeded in the upper chamber of a transwell insert with a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.
-
Protocol:
-
Chamber Preparation: Coat the underside of the transwell insert membrane (e.g., 8 µm pore size) with an extracellular matrix protein like collagen or fibronectin to promote cell attachment.
-
Cell Seeding: Resuspend endothelial cells (e.g., HUVECs) in serum-free medium and seed them into the upper chamber of the transwell insert.
-
Treatment: Add the pseurotin compound to the upper chamber along with the cells.
-
Chemoattraction: Add a chemoattractant (e.g., VEGF) to the lower chamber.
-
Incubation: Incubate the plate for a period of 4-24 hours to allow for cell migration.
-
Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Western Blotting for STAT Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins, such as STAT3 and STAT5, which is indicative of their activation.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein.
-
Protocol:
-
Cell Lysis: Treat cells with the pseurotin compound and a stimulant (e.g., a cytokine) for the appropriate time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution containing a blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The blot can be stripped and re-probed for total STAT protein as a loading control.
-
Raf-1 Kinase Assay
This assay measures the enzymatic activity of the Raf-1 kinase, a key component of the MAPK signaling pathway.
-
Principle: The assay measures the ability of Raf-1 to phosphorylate its substrate, MEK. The phosphorylation of MEK can be detected using a phospho-specific antibody.
-
Protocol:
-
Immunoprecipitation of Raf-1: Lyse cells treated with the pseurotin compound and a stimulant. Immunoprecipitate Raf-1 from the cell lysates using an anti-Raf-1 antibody conjugated to beads.
-
Kinase Reaction: Resuspend the immunoprecipitated Raf-1 in a kinase buffer containing ATP and a recombinant, inactive MEK protein as the substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes) to allow for the phosphorylation of MEK by Raf-1.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody that specifically recognizes the phosphorylated form of MEK. The intensity of the phosphorylated MEK band is proportional to the Raf-1 kinase activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pseurotin D Inhibits the Activation of Human Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaspirene: a novel angiogenesis inhibitor containing a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton produced by the fungus Neosartorya sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azaspirene, a fungal product, inhibits angiogenesis by blocking Raf-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
A detailed comparative analysis of 11-O-Methylpseurotin A and its structurally related compounds reveals distinct and overlapping mechanisms of action, offering valuable insights for researchers in drug discovery and development. This guide provides a comprehensive overview of their biological targets, impacted signaling pathways, and supporting experimental data to facilitate further investigation and application.
This report synthesizes current research on the antifungal metabolite this compound and compares its mode of action with the well-characterized Pseurotin A, the potent Pseurotin D, and the anti-angiogenic agent Azaspirene. The information presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
Pseurotin A and its derivatives are a class of fungal secondary metabolites known for their diverse biological activities. While sharing a common structural scaffold, subtle chemical modifications lead to significant divergence in their molecular targets and cellular effects. This compound has been identified as a selective inhibitor of a yeast strain lacking the Hof1 protein, pointing to a potential role in cytokinesis. Its parent compound, Pseurotin A, exhibits a broader spectrum of activity, including inhibition of chitin (B13524) synthase, modulation of the PCSK9-LDLR pathway, and suppression of inflammatory signaling in osteoclasts. Pseurotin D emerges as a potent immunomodulator, particularly in its inhibition of T-cell activation. In contrast, Azaspirene demonstrates a distinct mechanism centered on the inhibition of angiogenesis through the Raf-1 signaling pathway. This guide will dissect these differences, presenting quantitative data and detailed experimental protocols to provide a clear comparative framework.
Data Presentation: Quantitative Comparison of Bioactivities
The following table summarizes the key quantitative data for this compound and its related compounds, highlighting their diverse inhibitory activities across various biological assays.
| Compound | Target/Process | Assay Type | Cell Line/System | Result | Citation |
| This compound | Cytokinesis (via Hof1 pathway) | Yeast Halo Assay | Saccharomyces cerevisiae (hof1Δ mutant) | Selective inhibition of growth | [1] |
| Pseurotin A | Chitin Synthase | Enzyme Inhibition Assay | Coprinus cinereus (solubilized) | IC₅₀: 81 µM | [2] |
| IgE Production | Cellular Assay | Murine Splenocytes | IC₅₀: 3.6 µM | [3] | |
| PCSK9 Secretion | Cellular Assay | HepG2 cells | IC₅₀: 1.20 µM | [4] | |
| PCSK9-LDLR Interaction | Surface Plasmon Resonance | Purified proteins | Inhibition observed at 10-150 µM | [4] | |
| RANKL-induced Osteoclastogenesis | Cellular Assay | Bone Marrow Macrophages (BMMs) | Dose-dependent inhibition (5-10 µM) | [5] | |
| Pseurotin D | STAT3/STAT5 Phosphorylation | Western Blot | Human CD4+ T-cells | Significant inhibition at 10 µM | [6] |
| T-cell Proliferation | Cellular Assay | Human T-cells | Dose-dependent inhibition (1-10 µM) | [6] | |
| Azaspirene | HUVEC Migration (VEGF-induced) | Cellular Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | 100% inhibition at 27 µM | [7] |
| Angiogenesis (in vivo) | Chicken Chorioallantoic Membrane (CAM) Assay | Chicken Embryo | 23.6-45.3% inhibition at 30 µ g/egg | [7] |
Signaling Pathways and Mechanisms of Action
The distinct biological effects of these compounds can be attributed to their interference with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the currently understood mechanisms.
This compound: Putative Inhibition of Cytokinesis
This compound has been shown to selectively inhibit the growth of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1] Hof1 is a key protein in cytokinesis, the final stage of cell division, where it plays a role in the coordination of actomyosin (B1167339) ring contraction and septum formation.[8][9] This suggests that this compound may disrupt this process, leading to cell cycle arrest and cell death in susceptible organisms.
Caption: Putative mechanism of this compound in yeast.
Pseurotin A: A Multi-Targeting Agent
Pseurotin A demonstrates a broader range of activities, impacting fungal cell wall integrity, cholesterol homeostasis, and inflammatory responses.
A. Inhibition of Chitin Synthesis: Pseurotin A acts as a competitive inhibitor of chitin synthase, an essential enzyme for the synthesis of the fungal cell wall.[2][3] This disruption leads to a weakened cell wall and osmotic lysis.
Caption: Pseurotin A inhibits fungal cell wall synthesis.
B. Modulation of PCSK9 and LDLR: Pseurotin A has been shown to inhibit the secretion of PCSK9 and its interaction with the low-density lipoprotein receptor (LDLR).[4][10] This leads to increased levels of LDLR on the cell surface, promoting the uptake of LDL cholesterol from the circulation.
Caption: Pseurotin A's role in the PCSK9-LDLR pathway.
C. Suppression of RANKL-Induced Signaling: In the context of bone metabolism, Pseurotin A inhibits RANKL-induced osteoclastogenesis by suppressing the production of reactive oxygen species (ROS) and subsequently inhibiting the MAPK (ERK, p38, JNK) and NF-κB signaling pathways.[5][11]
Caption: Pseurotin A inhibits RANKL signaling in osteoclasts.
Pseurotin D: Potent Immunomodulator
Pseurotin D demonstrates significant immunomodulatory effects, particularly on T-lymphocytes. It has been shown to inhibit the phosphorylation of STAT3 and STAT5 in human T-cells, key signaling molecules in cytokine-mediated T-cell activation and proliferation.[6]
Caption: Pseurotin D inhibits T-cell activation via STAT signaling.
Azaspirene: Angiogenesis Inhibitor
Azaspirene's primary mechanism of action is the inhibition of angiogenesis. It specifically blocks the activation of Raf-1, a key kinase in the VEGF-induced MAPK signaling pathway in endothelial cells, without affecting the upstream VEGF receptor.[7]
Caption: Azaspirene inhibits angiogenesis by blocking Raf-1 activation.
Experimental Protocols
Yeast Halo Assay for this compound
This assay is used to identify compounds that selectively inhibit the growth of a specific yeast mutant strain.[1]
1. Yeast Strain Preparation:
-
Lawns of the wild-type and the hof1Δ mutant Saccharomyces cerevisiae strains are prepared by evenly spreading a liquid culture onto solid Yeast Extract Peptone Dextrose (YPD) agar (B569324) plates.
2. Compound Application:
-
A sterile filter paper disc is impregnated with a known concentration of this compound.
3. Incubation:
-
The plates are incubated at 30°C for 24-48 hours to allow for yeast growth.
4. Zone of Inhibition Measurement:
-
The diameter of the clear zone (halo) around the filter disc, where yeast growth is inhibited, is measured. A larger halo on the hof1Δ mutant plate compared to the wild-type plate indicates selective inhibition.
In Vitro Chitin Synthase Inhibition Assay for Pseurotin A
This assay measures the direct inhibitory effect of a compound on the activity of chitin synthase.[12]
1. Enzyme Preparation:
-
A crude enzyme extract containing chitin synthase is prepared from a fungal source (e.g., Coprinus cinereus).
2. Reaction Mixture:
-
The reaction mixture contains the enzyme extract, a buffer solution, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and varying concentrations of Pseurotin A.
3. Incubation:
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time to allow for chitin synthesis.
4. Quantification of Chitin:
-
The amount of synthesized chitin is quantified, often by measuring the incorporation of a radiolabeled substrate or through a colorimetric assay.
5. Data Analysis:
-
The percentage of inhibition at each Pseurotin A concentration is calculated, and the IC₅₀ value is determined.
Western Blot for STAT Phosphorylation (Pseurotin D)
This technique is used to detect the phosphorylation status of specific proteins, such as STAT3 and STAT5, in response to treatment with a compound.[6]
1. Cell Culture and Treatment:
-
Human T-cells are cultured and pre-treated with various concentrations of Pseurotin D for a specified time (e.g., 15 minutes).
-
The cells are then stimulated with a cytokine (e.g., IL-2) to induce STAT phosphorylation.
2. Protein Extraction and Quantification:
-
Total protein is extracted from the cells, and the protein concentration is determined.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of STAT3 (p-STAT3) and STAT5 (p-STAT5), as well as antibodies for total STAT3 and STAT5 (as loading controls).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
5. Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of phosphorylated protein to total protein is calculated to determine the effect of Pseurotin D.
Conclusion
This comparative guide highlights the diverse and specific mechanisms of action of this compound and its related compounds. While this compound shows promise as a specific inhibitor of cytokinesis in yeast, Pseurotin A exhibits a multi-pronged approach affecting fungal cell wall synthesis, cholesterol metabolism, and inflammatory pathways. Pseurotin D stands out for its potent immunomodulatory effects, and Azaspirene for its anti-angiogenic properties. The detailed data and protocols provided herein serve as a valuable resource for the scientific community to further explore the therapeutic potential of this fascinating class of natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pseurotin A, chitin synthase inhibitor (CAS 58523-30-1) | Abcam [abcam.com]
- 4. Pseurotin A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseurotin A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseurotin D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azaspirene, a fungal product, inhibits angiogenesis by blocking Raf-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting and functional mechanisms of the cytokinesis-related F-BAR protein Hof1 during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Pseurotin A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pseurotin A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psecommunity.org [psecommunity.org]
Benchmarking 11-O-Methylpseurotin A: A Comparative Guide to Known Cell Cycle Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fungal metabolite 11-O-Methylpseurotin A with established cell cycle inhibitors. Due to the limited publicly available data on the direct cell cycle inhibitory effects of this compound on mammalian cells, this comparison leverages data from its close structural analog, Pseurotin A, and presents a framework for its evaluation against well-characterized cell cycle inhibitors.
Introduction to this compound
This compound is a fungal metabolite whose primary reported biological activity is the selective inhibition of a Hof1 deletion strain in Saccharomyces cerevisiae. The Hof1 protein is crucial for the regulation of mitosis and cytokinesis, suggesting a potential mechanism of action for this compound related to cell cycle control, likely at the G2/M phase. Its structural similarity to Pseurotin A and Pseurotin D, which have demonstrated anticancer properties and the ability to induce G2/M arrest, further supports this hypothesis. This guide will compare the potential cell cycle effects of this compound with inhibitors targeting various phases of the cell cycle.
Comparative Analysis of Cell Cycle Inhibitors
To provide a robust benchmark, we have selected well-characterized inhibitors that target distinct phases of the cell cycle: G1, S, and G2/M. The human breast adenocarcinoma cell line MCF-7 , human cervical cancer cell line HeLa , and human lung carcinoma cell line A549 are proposed as model systems for these comparative studies due to their extensive use and characterization in cancer research.[1][2][3]
Data Presentation: Quantitative Comparison of IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected benchmark cell cycle inhibitors in the proposed cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
| Compound | Target Phase | Mechanism of Action | Cell Line | IC50 Value |
| Pseurotin A (analog of this compound) | G2/M (putative) | Inhibition of PCSK9 secretion | HepG2 | 1.2 µM[4] |
| Palbociclib | G1 | Inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[5] | MCF-7 | 108 ± 13.15 nM[6], 3.14 µM, 49 µM[7] |
| Hydroxyurea | S | Inhibitor of ribonucleotide reductase, leading to depletion of dNTPs and halting DNA synthesis.[8] | HeLa | ED50: 1.96 µg/mL[8] |
| Doxorubicin (B1662922) | G2/M | Topoisomerase II inhibitor, leading to DNA double-strand breaks.[9] | A549 | 8.64 nM (72h)[9] |
| Paclitaxel (B517696) | M | Stabilizes microtubules, leading to mitotic arrest.[4] | HeLa | 2.5 - 7.5 nM (24h)[4] |
| Vincristine (B1662923) | M | Inhibits microtubule polymerization, leading to mitotic arrest.[10] | MCF-7 | 7.371 nM[11] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (MCF-7, HeLa, or A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and benchmark inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or benchmark inhibitors for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound and benchmark inhibitors
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on DNA content.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to analyze the expression of key proteins involved in cell cycle regulation.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound and benchmark inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the IC50 concentration of each compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Visualizations: Signaling Pathways and Experimental Workflow
The Eukaryotic Cell Cycle and Points of Inhibition
Caption: The eukaryotic cell cycle with points of action for benchmark inhibitors.
Hypothetical Signaling Pathway for this compound in G2/M Arrest
Caption: A proposed mechanism for this compound-induced G2/M arrest.
Experimental Workflow for Comparative Analysis
Caption: A logical workflow for benchmarking this compound.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. HeLa Cell Line: Revolutionizing Research [cytion.com]
- 3. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
Review of studies comparing pseurotin A and 11-O-Methylpseurotin A
A Comparative Analysis of Pseurotin (B1257602) A and 11-O-Methylpseurotin A
Pseurotin A, a fungal secondary metabolite, and its derivative, this compound, have garnered interest within the scientific community for their potential biological activities. While research into pseurotin A has uncovered a range of effects, including antifungal, anticancer, and anti-inflammatory properties, studies on this compound are comparatively limited, pointing to a distinct and more specific mechanism of action. This guide provides a comprehensive comparison of these two compounds, presenting available experimental data, detailed methodologies, and visual representations of their activities.
Data Presentation
The following tables summarize the quantitative data available for pseurotin A and this compound, highlighting their differing biological targets and potencies.
Table 1: In Vitro Biological Activities of Pseurotin A and Analogs
| Compound | Target/Cell Line | Assay | Result | Reference |
| Pseurotin A | Coprinus cinereus Chitin (B13524) Synthase (solubilized) | Enzyme Inhibition | IC₅₀ = 81 µM | [1] |
| Pseurotin A | Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 64 µg/mL | [1] |
| Pseurotin A | Shigella shiga | Minimum Inhibitory Concentration (MIC) | 64 µg/mL | [1] |
| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | PCSK9 Secretion Inhibition | IC₅₀ = 1.2 µM | [2][3] |
| Pseurotin A | B-cells | IgE Production Inhibition | IC₅₀ = 3.6 µM | |
| n-Butanol extract of A. fumigatus (containing pseurotin A) | HepG2 (Human Hepatocellular Carcinoma) | Sulforhodamine B (SRB) | 22.2 µg/mL | [2] |
| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM | [2] |
| This compound | Saccharomyces cerevisiae (hof1δ mutant) | Yeast Halo Assay / Survival Assay | Selective inhibition and decreased survival | [1] |
Table 2: In Vivo Activities of Pseurotin Analogs
| Compound | Animal Model | Condition | Key Findings | Reference |
| Pseurotin A | Ovariectomized (OVX) Mouse | Osteoporosis | Prevented bone loss and reduced the number of osteoclasts.[4] | [4] |
| Pseurotin A | Rat | Hepatocellular Carcinoma | Exerted an anti-hepatocarcinogenic effect.[4] | [4] |
| Pseurotin D | Mouse | Ovalbumin-induced footpad edema | Decreased paw swelling and production of pro-inflammatory cytokines.[4] | [4] |
| This compound | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizures | Inactive in preventing seizure activity.[4] | [4] |
Mechanism of Action and Signaling Pathways
Pseurotin A is primarily known for its role as a competitive inhibitor of chitin synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[1] By disrupting chitin synthesis, pseurotin A leads to osmotic instability and fungal cell death.
In contrast, the primary reported activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1][4] The Hof1 protein is involved in regulating cytokinesis, suggesting that this compound may exert its effect by interfering with cell division.[1][4]
Below are diagrams illustrating these proposed mechanisms.
References
Differences in the biological effects of methylated vs non-methylated pseurotins
A detailed examination of methylated versus non-methylated pseurotins reveals significant differences in their biological effects, particularly in their antifungal, anti-cancer, and immunosuppressive activities. The presence or absence of a methyl group at specific positions on the pseurotin (B1257602) scaffold can dramatically alter the molecule's potency and, in some cases, its mechanism of action. This guide provides a comparative overview of these effects, supported by experimental data and detailed methodologies, to aid researchers in the fields of mycology, oncology, and immunology.
Key Biological Effects: A Comparative Summary
The primary distinction observed between methylated and non-methylated pseurotins lies in their efficacy as inhibitors of chitin (B13524) synthase, a crucial enzyme in fungal cell wall biosynthesis. Pseurotin A, a methylated derivative, demonstrates significantly higher potency in inhibiting this enzyme compared to its non-methylated counterpart, 8-O-demethylpseurotin A.[1][2] This difference in enzymatic inhibition translates to varied antifungal potential.
In the realm of oncology, both methylated and non-methylated pseurotins have shown promise. Pseurotin A has been investigated for its ability to suppress breast cancer progression by inhibiting PCSK9 secretion.[3] Pseurotin D, a non-methylated form, has been shown to inhibit the proliferation of leukemia cells and affect key signaling pathways involved in cancer progression.[4][5] However, a direct quantitative comparison of the anti-cancer potency between a methylated pseurotin and its immediate non-methylated analog in the same cancer cell line is not extensively documented in the currently available literature.
Immunosuppressive activity is another key feature of the pseurotin family. Both pseurotin A and the non-methylated pseurotin D have been shown to inhibit the production of immunoglobulin E (IgE), a key mediator in allergic responses, and to modulate the activation of immune cells.[5][6][7][8] Notably, some studies suggest that pseurotin D may be a more potent inhibitor of IgE production than pseurotin A.[9]
Quantitative Data Comparison
The following table summarizes the available quantitative data on the biological activities of methylated and non-methylated pseurotins. It is important to note that direct comparisons are limited as data is often generated from different studies using varied experimental conditions.
| Compound | Target/Assay | Organism/Cell Line | Metric | Value | Reference(s) |
| Pseurotin A (Methylated) | Chitin Synthase (solubilized) | Coprinus cinereus | IC50 | 81 µM | [1][2] |
| 8-O-Demethylpseurotin A (Non-methylated) | Chitin Synthase (solubilized) | Coprinus cinereus | IC50 | 192 µM | [1][2] |
| Pseurotin D (Non-methylated) | Cell Proliferation | MEC-1 (Human Leukemia) | IC50 | 23 µM | [4] |
| Pseurotin A (Methylated) | PCSK9 Secretion Inhibition | HepG2 (Human Hepatocellular Carcinoma) | IC50 | 1.20 µM | [10] |
Signaling Pathways and Mechanisms of Action
Pseurotins exert their biological effects by modulating various intracellular signaling pathways. The methylation status of the pseurotin molecule can influence its interaction with protein targets within these pathways.
Pseurotin D has been shown to inhibit the phosphorylation of key proteins in several signaling cascades crucial for cell proliferation and survival, including the STAT, MAPK, and AKT pathways.[4][5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Below are diagrams illustrating the general signaling pathways affected by pseurotins and a typical experimental workflow for assessing their biological activity.
Signaling pathways affected by pseurotins.
General experimental workflow for pseurotin bioactivity.
Experimental Protocols
Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol is adapted from established methods for measuring chitin synthase activity.
1. Preparation of Enzyme Extract:
-
Culture the fungal strain of interest (e.g., Coprinus cinereus) in a suitable liquid medium.
-
Harvest the mycelia by filtration and wash with a buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Disrupt the cells by grinding with glass beads or sonication in the same buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove cell debris, and then at a high speed to pellet the membrane fraction.
-
Resuspend the membrane fraction in the buffer to obtain the enzyme extract.
2. Assay Procedure:
-
Pre-coat a 96-well microtiter plate with wheat germ agglutinin (WGA).
-
To each well, add the reaction mixture containing Tris-HCl buffer, N-acetylglucosamine (GlcNAc), and UDP-GlcNAc.
-
Add various concentrations of the test compounds (methylated and non-methylated pseurotins) to the wells.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the plate at 30°C for 1-3 hours.
-
Wash the plate to remove unbound reagents.
-
Add a solution of horseradish peroxidase-conjugated WGA (WGA-HRP) and incubate.
-
After another wash, add a suitable HRP substrate and measure the absorbance at the appropriate wavelength.
-
The IC50 value is calculated from the dose-response curve.[4][9]
In Vitro Anti-Cancer Activity (MTT Assay)
This protocol is a standard method for assessing cell viability.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MEC-1, HepG2) in a suitable medium supplemented with fetal bovine serum.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the methylated and non-methylated pseurotins in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours.
3. MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
STAT Phosphorylation Assay (Flow Cytometry)
This protocol allows for the analysis of STAT phosphorylation at the single-cell level.
1. Cell Stimulation and Treatment:
-
Culture immune cells (e.g., T-cells) and starve them of cytokines for a period to reduce basal STAT phosphorylation.
-
Pre-treat the cells with various concentrations of methylated or non-methylated pseurotins.
-
Stimulate the cells with a specific cytokine (e.g., IL-2) to induce STAT phosphorylation.
2. Cell Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., methanol) to allow antibody entry.
3. Antibody Staining and Analysis:
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., phospho-STAT5).
-
Analyze the cells using a flow cytometer to quantify the percentage of cells with phosphorylated STAT.
-
Compare the results between treated and untreated cells to determine the inhibitory effect of the pseurotins.[12]
Conclusion
The methylation status of pseurotins is a critical determinant of their biological activity. While methylated pseurotin A is a more potent inhibitor of chitin synthase, the non-methylated pseurotin D exhibits significant anti-cancer and potentially stronger immunosuppressive effects. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within the pseurotin family and to guide the development of these promising natural products into therapeutic agents. The detailed protocols provided herein offer a foundation for researchers to conduct such comparative investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. psecommunity.org [psecommunity.org]
- 5. researchgate.net [researchgate.net]
- 6. Pseurotin D Inhibits the Activation of Human Lymphocytes - ProQuest [proquest.com]
- 7. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Safety Operating Guide
Navigating the Safe Disposal of 11-O-Methylpseurotin A: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring both laboratory safety and environmental stewardship. 11-O-Methylpseurotin A, a notable antibacterial agent, requires specific handling and disposal protocols due to its inherent hazardous properties.[1][2] This guide provides essential, step-by-step instructions for its safe disposal, designed to furnish laboratory professionals with the necessary operational and safety information.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures for this compound, it is critical to consult the Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines for hazardous waste management.[3][4] The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following should be worn at all times when handling this compound:
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloved | To prevent skin contact. |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from splashes of solutions or fine dust. |
| Lab Coat | Disposable or dedicated, fully buttoned | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and call a poison center or physician if you feel unwell.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] The following steps provide a procedural framework for laboratory personnel.
-
Waste Determination and Segregation:
-
As soon as this compound or any material contaminated with it is deemed waste, it must be classified as hazardous waste.[3]
-
Segregate waste containing this compound from other waste streams to prevent unintentional chemical reactions.
-
Use a dedicated, leak-proof container clearly labeled "Hazardous Waste" and include the full chemical name: "this compound".[3]
-
-
Waste Accumulation and Storage:
-
Collect all waste materials, including contaminated consumables (e.g., pipette tips, gloves, vials) and unused product, in the designated hazardous waste container.
-
The container must be kept tightly sealed except when adding waste.[3]
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
-
Labeling and Documentation:
-
Ensure the hazardous waste label is completely filled out with the chemical name, concentration, and the date accumulation started.[3]
-
Maintain an accurate inventory of the waste generated.
-
-
Arrange for Professional Disposal:
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
